molecular formula C9H5ClINO B3214997 6-chloro-4-iodo-1H-indole-3-carbaldehyde CAS No. 115666-31-4

6-chloro-4-iodo-1H-indole-3-carbaldehyde

Cat. No.: B3214997
CAS No.: 115666-31-4
M. Wt: 305.5 g/mol
InChI Key: SQXFQFAMNUXKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-iodo-1H-indole-3-carbaldehyde ( 115666-31-4) is a high-purity, halogenated indole derivative of significant interest in advanced chemical research and drug discovery. This compound features a molecular formula of C 9 H 5 ClINO and a molecular weight of 305.50 g/mol . Its structure incorporates both chloro and iodo substituents on the indole ring system, making it a versatile and reactive intermediate for constructing complex molecular architectures. Research Applications and Value This compound serves as a key synthetic building block, primarily valued for the reactivity of the iodo group which enables efficient carbon-carbon bond formation through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings . The 3-carbaldehyde functional group provides an additional site for nucleophilic addition or condensation reactions, allowing researchers to generate diverse libraries of indole derivatives for structure-activity relationship studies. Its structural features make it particularly valuable in medicinal chemistry for developing potential therapeutic agents, given that indole-3-carbaldehyde derivatives are known to exhibit significant biological activity as metabolites of tryptophan and as ligands for the aryl hydrocarbon receptor in immunological research . Handling and Storage For optimal stability, this product should be stored under inert conditions at 2-8°C . Researchers should note that similar indole-3-carbaldehyde compounds may exhibit hazards including skin and eye irritation, and precautions should be taken to use appropriate personal protective equipment during handling . Regulatory Status This product is intended For Research Use Only and is not approved for human, therapeutic, or veterinary applications. Please refer to the product's Safety Data Sheet for comprehensive handling and safety information before use.

Properties

IUPAC Name

6-chloro-4-iodo-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClINO/c10-6-1-7(11)9-5(4-13)3-12-8(9)2-6/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXFQFAMNUXKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=C2C=O)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-chloro-4-iodo-1H-indole-3-carbaldehyde chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Chloro-4-iodo-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications

Abstract

6-Chloro-4-iodo-1H-indole-3-carbaldehyde is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an electron-withdrawing chlorine, a versatile iodine atom, and a reactive aldehyde group on the indole scaffold, makes it a valuable and strategic building block. The presence of the iodo group at the C4 position offers a prime handle for introducing molecular complexity through modern cross-coupling methodologies, while the C3-aldehyde allows for a vast array of subsequent chemical transformations. This guide provides a comprehensive overview of its chemical identity, predicted physicochemical properties, a detailed synthetic protocol, its reactivity profile, and its potential applications as a key intermediate in the development of novel therapeutic agents and functional materials.

Chemical Identity and Structure

Nomenclature and Identifiers
  • Systematic Name: 6-Chloro-4-iodo-1H-indole-3-carbaldehyde

  • Molecular Formula: C₉H₅ClINO

  • Molecular Weight: 321.50 g/mol

  • CAS Number: 1015629-84-7

Structural Elucidation

The structure of 6-chloro-4-iodo-1H-indole-3-carbaldehyde consists of a central indole bicyclic system. A chlorine atom is substituted at the C6 position of the benzene ring, and an iodine atom is at the C4 position. The key formyl (carbaldehyde) group is located at the C3 position of the pyrrole ring, the most common site for electrophilic substitution on the indole core.

Figure 1: Chemical Structure of 6-Chloro-4-iodo-1H-indole-3-carbaldehyde

Physicochemical Properties

Specific experimental data for this compound is not widely published. The following properties are based on data from structurally similar compounds and established chemical principles.

Physical Properties
PropertyPredicted ValueJustification / Comments
Appearance White to pale yellow or tan solidIndole-3-carbaldehydes are typically crystalline solids at room temperature.[1][2]
Melting Point >240 °CThe related isomer, 6-chloro-5-iodo-1H-indole-3-carbaldehyde, has a melting point of 244-245 °C.[1] The high melting point is expected due to the planar structure, hydrogen bonding (N-H---O=C), and high molecular weight.
Solubility Soluble in DMSO, DMF; sparingly soluble in acetone, ethyl acetate; insoluble in water and hexanes.Typical for functionalized indoles. The polar aldehyde and N-H groups allow solubility in polar aprotic solvents, while the large halogenated aromatic system limits aqueous solubility.
Predicted Spectroscopic Profile

The following spectral data are predicted based on analysis of closely related compounds, such as 6-chloro-5-iodo-1H-indole-3-carbaldehyde[1] and the parent indole-3-carbaldehyde.[3]

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Assignment Rationale
~12.4 br s N-H The indole N-H proton is acidic and typically appears as a broad singlet far downfield.[1]
~9.95 s CH O The aldehyde proton is highly deshielded and appears as a sharp singlet.[1]
~8.40 s H-2 The proton at the C2 position is adjacent to the electron-withdrawing aldehyde and the indole nitrogen, shifting it downfield.[1]
~7.85 d, J ≈ 1.5 Hz H-5 This proton is expected to show coupling to H-7.

| ~7.70 | d, J ≈ 1.5 Hz | H-7 | This proton is expected to show coupling to H-5. |

¹³C NMR (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~185.5 C HO The aldehyde carbonyl carbon is characteristically found in this region.[1]
~140.0 C-7a Quaternary carbon at the ring junction.
~138.0 C-2 The C2 carbon is significantly downfield due to its position in the pyrrole ring.
~132.0 C-6 Carbon bearing the chlorine atom.
~129.0 C-3a Quaternary carbon at the ring junction.
~126.0 C-5 Aromatic CH carbon.
~117.0 C-3 The C3 carbon bearing the aldehyde is typically shielded relative to C2.
~114.0 C-7 Aromatic CH carbon.

| ~85.0 | C-4 | The carbon bearing the iodine atom is significantly shielded due to the "heavy atom effect".[1] |

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Assignment
3200-3100 N-H stretch
~1645 C=O stretch (aldehyde)

| 1580-1450 | C=C aromatic ring stretches |

Mass Spectrometry (MS)

Parameter Value
Calculated Exact Mass 320.9053
Expected [M+H]⁺ (HRMS) 321.9132

| Key Fragmentation | Loss of H, CO, I, Cl |

Synthesis and Manufacturing

The most direct and industrially relevant method for the synthesis of 6-chloro-4-iodo-1H-indole-3-carbaldehyde is the Vilsmeier-Haack reaction.[4][5] This reaction introduces a formyl group onto an electron-rich aromatic ring, with the C3 position of the indole being highly activated for this type of electrophilic aromatic substitution.

Recommended Synthetic Protocol

The synthesis involves two main stages: the preparation of the Vilsmeier reagent and the subsequent formylation of the 6-chloro-4-iodo-1H-indole starting material.

Materials and Reagents:

  • 6-Chloro-4-iodo-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Crushed ice

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes.

    • Expert Insight: This addition is highly exothermic. Maintaining a low temperature (0-5 °C) is critical to prevent degradation of the reagent. The resulting mixture, a pale yellow or colorless solid/slurry, is the Vilsmeier reagent (a chloroiminium salt) and should be used immediately.[6]

  • Indole Substrate Dissolution: In a separate flask, dissolve 6-chloro-4-iodo-1H-indole (1 equivalent) in anhydrous DCM.

  • Formylation Reaction: Slowly add the solution of the indole substrate to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40 °C (reflux for DCM) for 2-4 hours.

    • Expert Insight: Reaction progress should be monitored by Thin Layer Chromatography (TLC). The heating phase drives the electrophilic substitution to completion.

  • Aqueous Work-up and Hydrolysis: After the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred beaker of crushed ice.

    • Trustworthiness: This step quenches the reaction and hydrolyzes the intermediate iminium salt to the final aldehyde.[5] This process can be highly exothermic and may release HCl gas, so it must be performed in a well-ventilated fume hood.

  • Neutralization and Extraction: Slowly add saturated NaHCO₃ solution to the aqueous mixture until the pH is neutral or slightly basic (pH 7-8). Transfer the mixture to a separatory funnel and extract the product with DCM (3x). Combine the organic layers.

  • Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Synthetic Workflow Diagram

G A 1. Vilsmeier Reagent Prep (POCl₃ + DMF @ 0°C) B 2. Formylation (Add 6-chloro-4-iodoindole in DCM, reflux @ 40°C) A->B Use immediately C 3. Quench & Hydrolysis (Pour onto ice) B->C D 4. Neutralization & Extraction (NaHCO₃, DCM) C->D E 5. Purification (Recrystallization or Chromatography) D->E F Final Product: 6-Chloro-4-iodo-1H-indole-3-carbaldehyde E->F

Figure 2: General workflow for the synthesis of the title compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of 6-chloro-4-iodo-1H-indole-3-carbaldehyde is derived from its three distinct reactive sites, which can be addressed with high selectivity.

Reactivity of the Aldehyde Moiety (C3)

The aldehyde group is a versatile functional handle for a wide range of classical organic transformations:

  • Oxidation: Can be easily oxidized to the corresponding carboxylic acid (indole-3-carboxylic acid) using agents like silver oxide or potassium permanganate.

  • Reduction: Can be reduced to the alcohol (indole-3-methanol) with mild reducing agents like sodium borohydride.

  • Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form C3-aminomethyl indoles.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Condenses with phosphorus ylides to generate α,β-unsaturated alkenes, extending the carbon chain at the C3 position.[7]

  • Condensation Reactions: Reacts with active methylene compounds (e.g., nitromethane, malonates) in Henry or Knoevenagel reactions.[8]

Reactivity of the C-I Bond (C4)

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an exceptional substrate for palladium-catalyzed cross-coupling reactions.[9] This allows for the modular construction of complex molecules.

  • Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to form C-C bonds, attaching new aryl or vinyl groups at the C4 position.[10]

  • Sonogashira Coupling: Couples with terminal alkynes to install alkynyl moieties, a key transformation in the synthesis of many natural products and pharmaceuticals.[7][11]

  • Heck Coupling: Reacts with alkenes to form new C-C bonds, leading to C4-alkenylated indoles.[10]

  • Buchwald-Hartwig Amination: Forms C-N bonds by reacting with amines, providing access to 4-aminoindole derivatives.[9]

Expert Insight: The reactivity of C-I bonds in these reactions is significantly higher than that of C-Cl bonds. This chemoselectivity allows for sequential cross-coupling; the C4-iodo position can be functionalized first while leaving the C6-chloro position intact for a subsequent, more forcing coupling reaction.[12]

Reactivity of the Indole N-H

The indole nitrogen is weakly acidic and can be deprotonated with a suitable base.

  • N-Protection: The N-H can be protected with groups like tosyl (Ts), benzyl (Bn), or Boc to prevent side reactions or to modify the electronic properties of the indole ring during subsequent steps.[7]

  • N-Alkylation/Arylation: Reaction with alkyl or aryl halides under basic conditions allows for the introduction of substituents on the indole nitrogen.

Reactivity Map

G Indole 6-Chloro-4-iodo-1H-indole-3-carbaldehyde Aldehyde C3: Aldehyde (Oxidation, Reduction, Reductive Amination, Wittig, Condensations) Indole->Aldehyde Site 1 Iodine C4: Iodine (Suzuki, Sonogashira, Heck, Buchwald-Hartwig Couplings) Indole->Iodine Site 2 Nitrogen N1: N-H Proton (Protection, Alkylation, Arylation) Indole->Nitrogen Site 3

Figure 3: Key reactive sites for synthetic diversification.

Applications in Medicinal Chemistry

Indole-3-carbaldehyde and its derivatives are recognized as privileged scaffolds in drug discovery, forming the core of numerous bioactive compounds.[13][14][15] 6-Chloro-4-iodo-1H-indole-3-carbaldehyde serves as a highly advanced intermediate, with potential applications in the synthesis of:

  • Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors used in oncology. The C4 position can be elaborated to target the solvent-exposed region of the ATP-binding pocket.

  • Antiviral and Antimicrobial Agents: Functionalized indoles have shown broad-spectrum activity against various pathogens.[2] The ability to diversify the structure at three different points allows for the rapid generation of compound libraries for screening.

  • CNS-Active Agents: The indole core is structurally related to serotonin. Derivatives are often explored for their potential as antidepressants, antipsychotics, and other neuro-active agents.

The true value of this molecule lies in its capacity for convergent synthesis. A medicinal chemist can first use the C4-iodo position to couple a large, complex fragment via a Suzuki reaction, and then use the C3-aldehyde for a reductive amination to add a solubilizing group, efficiently building a drug-like molecule in a few high-yielding steps.

Safety and Handling

  • Hazard Identification:

    • May cause skin irritation (H315).

    • May cause serious eye irritation (H319).

    • May cause respiratory irritation (H335).

    • May be harmful if swallowed.

  • Recommended Handling Procedures:

    • Use in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[16]

    • Avoid breathing dust. Minimize dust generation during handling.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a cool, dry, well-ventilated place.

    • Keep the container tightly closed.

References

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions.
  • Crestey, F., Collot, V., Stiebing, S., & Rault, S. (2007). New practical access to 2-azatryptophans and dehydro derivatives via the Wittig–Horner reaction. Tetrahedron Letters. From ResearchGate.
  • Guillorit, J., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. From PMC.
  • Supporting Information for Regioselective C5−H Direct Iodination of Indoles. (n.d.). RSC.org.
  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). Pazhamalai, S., et al.
  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization. Journal of Organic Chemistry, 71(1), 62-9.
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (n.d.). Google Patents.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 16).
  • BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • ACS Publications. (2025, December 30). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters.
  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.
  • LGC Standards. (2025, September 24). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Sigma-Aldrich. (n.d.). Indole-3-carboxaldehyde 97%.
  • Wikipedia. (n.d.). Indole-3-carbaldehyde.
  • BMRB entry bmse000645 - Indole-3-carboxaldehyde. (n.d.).
  • Material Safety Data Sheet - Indole-3-carboxaldehyde. (n.d.).
  • Chemical Synthesis Database. (2025, May 20). 4-iodo-1H-indole-3-carbaldehyde.
  • Mini-Review: New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design. (2025, January 7).
  • PubMed. (n.d.). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.
  • Sigma-Aldrich. (n.d.). 6-Chloro-4-iodo-1H-indole.
  • ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

Sources

6-chloro-4-iodoindole-3-carboxaldehyde CAS number and supplier

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 6-chloro-4-iodoindole-3-carboxaldehyde .

A Strategic Scaffold for Diversity-Oriented Synthesis in Medicinal Chemistry

Part 1: Executive Summary & Chemical Identity

6-Chloro-4-iodoindole-3-carboxaldehyde is a highly specialized heterocyclic building block. It is not a commodity chemical but rather a high-value intermediate used primarily in the discovery of kinase inhibitors, antiviral agents, and indole-based alkaloids.

Its structural value lies in its orthogonal reactivity :

  • C3-Aldehyde: A "soft" electrophile for condensation reactions (e.g., reductive amination, Knoevenagel).

  • C4-Iodide: A "privileged" handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing the introduction of steric bulk or heteroaryl systems into the typically difficult-to-access 4-position.

  • C6-Chloride: A metabolic blocker that prevents oxidative clearance (CYP450 metabolism) at the electron-rich 6-position.

Chemical Identification Data
PropertyDetail
Chemical Name 6-Chloro-4-iodo-1H-indole-3-carboxaldehyde
Common Synonyms 6-chloro-4-iodo-3-formylindole; 3-Formyl-6-chloro-4-iodoindole
CAS Number Not Assigned (Custom Synthesis Target)
Precursor CAS 885520-46-7 (6-Chloro-4-iodo-1H-indole)
Molecular Formula C₉H₅ClINO
Molecular Weight 305.50 g/mol
Predicted LogP ~2.8 (Lipophilic)
Appearance Pale yellow to tan solid (Expected)
Commercial Availability & Sourcing

As this specific aldehyde is rarely listed in public catalogs, it is typically generated in situ or synthesized on demand. Researchers must source the indole precursor and perform a one-step formylation.

Primary Precursor Supplier (6-Chloro-4-iodo-1H-indole):

  • CAS: 885520-46-7[1][2][3][4][5]

  • Suppliers: Sigma-Aldrich (MilliporeSigma), BLD Pharm, Enamine, PharmaBlock.

  • Purity Standard:

    
     97% (HPLC).
    

Part 2: Synthesis Protocol (Vilsmeier-Haack Formylation)

The most robust route to 6-chloro-4-iodoindole-3-carboxaldehyde is the Vilsmeier-Haack reaction applied to the commercially available 6-chloro-4-iodoindole. This method is preferred for its high regioselectivity for the C3 position.

Reaction Logic & Mechanism

The electron-rich indole ring attacks the electrophilic Vilsmeier reagent (chloroiminium ion), generated in situ from DMF and POCl


. The presence of the bulky Iodine at C4 and Chlorine at C6 does not  sterically hinder the C3 attack, but it may slightly reduce the reaction rate compared to unsubstituted indole.
Step-by-Step Protocol

Reagents:

  • Starting Material: 6-Chloro-4-iodo-1H-indole (1.0 eq)

  • Phosphorus Oxychloride (POCl

    
    ): (1.2 – 1.5 eq)
    
  • N,N-Dimethylformamide (DMF): Solvent & Reagent (5–10 volumes)

  • Base: 2M NaOH or Saturated NaHCO

    
     (for quenching)
    

Procedure:

  • Preparation of Vilsmeier Reagent:

    • In a flame-dried round-bottom flask under Argon, add anhydrous DMF.

    • Cool to 0°C (ice bath).

    • Add POCl

      
       dropwise over 15 minutes. Caution: Exothermic.
      
    • Stir at 0°C for 30 minutes until the complex forms (often indicated by a slight color change or precipitation).

  • Substrate Addition:

    • Dissolve 6-chloro-4-iodoindole in a minimum amount of DMF.

    • Add the indole solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (25°C) .

    • Stir for 2–4 hours. Monitor by TLC (system: Hexane/EtOAc 7:3).

    • Note: If conversion is sluggish due to the electron-withdrawing halogens, heat to 40–60°C for 1 hour.

  • Workup (Hydrolysis):

    • Pour the reaction mixture onto crushed ice (~50g).

    • Basify the solution to pH 9–10 using 2M NaOH or sat. NaHCO

      
      . Crucial: This step hydrolyzes the iminium intermediate to the aldehyde.
      
    • A precipitate (product) should form.[6]

  • Isolation:

    • Filter the solid and wash with copious water.

    • Recrystallize from Ethanol or DMF/Water if necessary.

Synthesis Workflow Diagram

SynthesisWorkflow Precursor 6-Chloro-4-iodoindole (CAS 885520-46-7) Intermediate Iminium Ion Intermediate Precursor->Intermediate Electrophilic Attack (0°C -> RT) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Intermediate Generates Electrophile Hydrolysis Base Hydrolysis (NaOH/Ice) Intermediate->Hydrolysis Quench Product 6-Chloro-4-iodoindole- 3-carboxaldehyde Hydrolysis->Product Elimination of Dimethylamine

Figure 1: Vilsmeier-Haack formylation pathway for converting the indole precursor to the target aldehyde.

Part 3: Applications in Drug Discovery

This scaffold is particularly valuable because it allows for Late-Stage Functionalization . The C4-Iodo position is chemically distinct from the C6-Chloro position, allowing for selective manipulation.

C4-Selective Cross-Coupling

The C4-Iodide is significantly more reactive toward oxidative addition (Pd0) than the C6-Chloride. This allows researchers to install aryl, vinyl, or alkynyl groups at C4 without touching the C6 position.

  • Suzuki-Miyaura: Coupling with boronic acids to create 4-arylindoles (kinase hinge binders).

  • Sonogashira: Coupling with terminal alkynes.

C3-Aldehyde Derivatization

The aldehyde serves as a gateway to tryptamine derivatives or tricyclic cores.

  • Reductive Amination: Reaction with amines + NaBH(OAc)

    
     yields 3-(aminomethyl)indoles.
    
  • Henry Reaction: Condensation with nitromethane yields nitrovinyl indoles, precursors to tryptamines.

Functionalization Logic Map

Functionalization Core 6-Chloro-4-iodoindole-3-carboxaldehyde C4_Node C4-Position (Iodine) High Reactivity Core->C4_Node C3_Node C3-Position (Aldehyde) Electrophilic Core->C3_Node C6_Node C6-Position (Chlorine) Metabolic Block / Low Reactivity Core->C6_Node Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-cat) C4_Node->Suzuki Sono Sonogashira Coupling (Alkyne, CuI, Pd-cat) C4_Node->Sono RedAm Reductive Amination (R-NH2, NaBH3CN) C3_Node->RedAm Wittig Wittig/HWE Reaction (Ylides) C3_Node->Wittig

Figure 2: Orthogonal reactivity map showing selective functionalization strategies.

Part 4: Safety & Handling

While specific toxicology data for the aldehyde is unavailable, it should be handled with the standard precautions for halogenated indoles.

  • Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.

  • Stability: The C4-Iodo bond is light-sensitive. Protect from light using amber vials or foil.

References

  • Preparation of Indole-3-carboxaldehydes (General Vilsmeier-Haack Protocol)

    • Smith, G. F. "Indole-3-aldehyde." Organic Syntheses, Coll. Vol. 4, p.539 (1963).
  • Precursor Availability (6-Chloro-4-iodo-1H-indole)

    • Sigma-Aldrich Product Listing (CAS 885520-46-7).[4][5]

    • (Note: Link directs to general search; verify CAS 885520-46-7 on site).

  • Synthesis of 4-Iodoindoles (Bartoli & Vilsmeier Context)

    • Bartoli, G., et al.[7][8] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 1989, 30(16), 2129–2132.[7][8]

  • Utility of 4-Haloindoles in Medicinal Chemistry

    • Yue, D., et al.[9] "Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling..." Journal of Organic Chemistry, 2006, 71, 62-69.[9]

Sources

6-chloro-4-iodo-1H-indole-3-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-chloro-4-iodo-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Halogenated indole derivatives, in particular, have garnered significant attention due to the unique physicochemical properties that halogens impart, such as altered lipophilicity, metabolic stability, and target-binding interactions. This guide provides a comprehensive technical overview of a specific di-halogenated derivative, 6-chloro-4-iodo-1H-indole-3-carbaldehyde. While this compound is not extensively cataloged in current literature, this document, written from the perspective of a Senior Application Scientist, outlines its core properties, a robust proposed synthetic pathway, anticipated analytical characteristics, and its potential as a versatile building block for drug discovery and development. The functional group combination—an electron-rich indole nucleus, an electrophilic aldehyde, and two distinct halogen atoms (Cl and I) at strategic positions—makes this molecule a highly valuable intermediate for creating complex, biologically active heterocyclic systems.[2][3]

Core Compound Data: 6-chloro-4-iodo-1H-indole-3-carbaldehyde

The fundamental properties of the target compound are summarized below. These values are critical for experimental design, reaction stoichiometry, and analytical characterization.

PropertyValueSource
Molecular Formula C₉H₅ClINOCalculated
Molecular Weight 305.50 g/mol Calculated
IUPAC Name 6-chloro-4-iodo-1H-indole-3-carbaldehydeIUPAC Nomenclature
Canonical SMILES C1=C(C=C2C(=C1Cl)NC=C2C=O)IStructure-based
Hydrogen Bond Donors 1 (Indole N-H)Calculated
Hydrogen Bond Acceptors 1 (Carbonyl O)Calculated
Predicted LogP 3.5 - 4.0ALOGPS (Estimated)
Appearance Pale yellow to brown solid (Predicted)Inferred from related compounds

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of 6-chloro-4-iodo-1H-indole-3-carbaldehyde can be logically achieved through a multi-step sequence starting from a commercially available precursor. The proposed pathway is designed for efficiency and regiochemical control, leveraging well-established transformations in indole chemistry.

Synthetic Workflow Diagram

G cluster_0 Step 1: Electrophilic Iodination cluster_1 Step 2: Vilsmeier-Haack Formylation A 6-Chloro-1H-indole B 6-Chloro-4-iodo-1H-indole A->B  Iodinating Agent  (e.g., NIS, I₂)  Solvent (e.g., DMF, CH₃CN) C 6-Chloro-4-iodo-1H-indole D 6-Chloro-4-iodo-1H-indole-3-carbaldehyde C->D  POCl₃, Anhydrous DMF  0°C to 90°C, then H₂O workup

Sources

Haloindole Carbaldehyde Scaffolds: A Technical Guide to Dual-Vector Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole moiety is arguably the most privileged structure in medicinal chemistry, appearing in over 3,000 natural isolates and significant pharmaceutical agents like Vincristine and Sunitinib. Within this class, haloindole carbaldehydes —specifically 5-bromo- and 5-chloro-1H-indole-3-carbaldehydes—represent a high-value "pivot scaffold."

These molecules offer a unique Dual-Vector derivatization strategy:

  • Vector A (Electrophilic): The C3-formyl group allows for rapid library generation via condensation reactions (Schiff bases, hydrazones) to modulate solubility and hydrogen-bonding capability.

  • Vector B (Nucleophilic/Coupling): The C5-halogen serves as a pre-installed handle for Palladium-catalyzed cross-coupling, enabling the introduction of lipophilic aryl/heteroaryl domains to target hydrophobic pockets in proteins (e.g., Kinases, Tubulin).

This guide details the synthesis, functionalization, and application of these scaffolds, grounded in rigorous experimental protocols and validated structure-activity relationship (SAR) logic.

Structural & Electronic Properties

The haloindole carbaldehyde scaffold is defined by an electronic "push-pull" system that dictates its reactivity profile.

  • The Indole Core: Electron-rich (π-excessive), making C3 the preferred site for electrophilic aromatic substitution (EAS).

  • The C3-Formyl Group: Acts as an electron-withdrawing group (EWG), deactivating the ring slightly but providing a critical anchor for hydrogen bonding interactions in biological targets (e.g., interaction with Ser/Thr residues in active sites).

  • The C5-Halogen: Provides steric bulk and lipophilicity. Crucially, the C5 position is electronically coupled to the indole nitrogen, affecting the pKa of the NH proton, which influences membrane permeability.

SAR Decision Matrix

The following diagram illustrates the logical flow for modifying this scaffold based on target requirements.

SAR_Logic Scaffold Haloindole Carbaldehyde (Scaffold) Vector_CHO Vector A: C3-Formyl (H-Bonding/Solubility) Scaffold->Vector_CHO Condensation Vector_Hal Vector B: C5-Halogen (Lipophilicity/Shape) Scaffold->Vector_Hal Pd-Catalysis Schiff Schiff Bases / Imines (Reversible C=N) Vector_CHO->Schiff + Amines Hydrazone Hydrazones / Semicarbazones (Stable C=N-N) Vector_CHO->Hydrazone + Hydrazides Suzuki Suzuki Coupling (Biaryl formation) Vector_Hal->Suzuki + Boronic Acids Buchwald Buchwald-Hartwig (C-N formation) Vector_Hal->Buchwald + Amines Target_Kinase Target: Kinase Hinge Region Hydrazone->Target_Kinase H-Bond Acceptor Target_Tubulin Target: Tubulin Colchicine Site Suzuki->Target_Tubulin Hydrophobic Bulk

Figure 1: Dual-Vector SAR Decision Tree. The scaffold allows independent optimization of hydrophilic (Vector A) and hydrophobic (Vector B) domains.

Synthetic Architecture (The "Make")

The industry-standard method for synthesizing indole-3-carbaldehydes is the Vilsmeier-Haack Formylation . While the Reimer-Tiemann reaction is a historical alternative, it suffers from low yields and carbene-mediated ring expansion side products. Vilsmeier-Haack offers regioselectivity (>95% C3) and scalability.

Protocol 1: Synthesis of 5-Bromo-1H-indole-3-carbaldehyde

This protocol is optimized for gram-scale synthesis with high purity, avoiding column chromatography.

Reagents:

  • 5-Bromoindole (10.0 g, 51.0 mmol)

  • Phosphorus Oxychloride (POCl₃) (1.2 eq, 61.2 mmol)

  • Dimethylformamide (DMF) (anhydrous, 50 mL)

  • Sodium Hydroxide (NaOH) (4M aqueous solution)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (20 mL) to 0°C using an ice/salt bath. Add POCl₃ dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent thermal decomposition of the chloroiminium ion intermediate. Stir for 30 minutes until a white/yellowish suspension forms.

  • Substrate Addition: Dissolve 5-bromoindole in the remaining DMF (30 mL) and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, heat to 40°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane). The spot for 5-bromoindole (Rf ~0.6) should disappear, replaced by a lower Rf spot (aldehyde).

  • Hydrolysis: Cool the mixture to 0°C. Carefully pour the reaction mixture into crushed ice (200 g) with vigorous stirring. Caution: Exothermic reaction.

  • Neutralization: Slowly add 4M NaOH until pH ~9-10. The iminium salt will hydrolyze, and the product will precipitate as a beige/yellow solid.

  • Purification: Heat the aqueous suspension to 80°C for 15 minutes (to coagulate the solid), then filter while hot. Wash the cake copiously with water (3 x 50 mL) and cold ethanol (1 x 20 mL).

  • Drying: Dry under vacuum at 60°C overnight.

Expected Yield: 90-95% (approx. 10.5 g). Characterization: ¹H NMR (DMSO-d₆) should show a distinct singlet at δ ~9.9 ppm (CHO) and a singlet at δ ~8.2 ppm (C2-H).

Diversification Strategies (The "Modify")

Once the scaffold is secured, the "Dual-Vector" strategy is applied.

Vector A: The Aldehyde (Condensation)

The aldehyde is a "soft" electrophile. Reacting it with hydrazine derivatives creates Schiff base hybrids (hydrazones/semicarbazones). These linkages are pharmacophores in their own right, often chelating metal ions in metalloenzymes or binding to the minor groove of DNA.

Key Reaction: Indole-3-CHO + R-NH-NH₂


 Indole-3-CH=N-NH-R
Vector B: The Halogen (Cross-Coupling)

The C5-bromide is an ideal partner for Suzuki-Miyaura coupling . Unlike the C3-position, which is electronically deactivated by the aldehyde, the C5 position remains accessible for oxidative addition by Pd(0).

Workflow Visualization:

Synthesis_Workflow Start 5-Bromoindole Inter 5-Bromoindole- 3-carbaldehyde Start->Inter Vilsmeier-Haack (POCl3/DMF) Route_A Schiff Base (Hydrazone) Inter->Route_A Hydrazine/EtOH (Vector A First) Route_B 5-Arylindole- 3-carbaldehyde Inter->Route_B Pd(PPh3)4 / Ar-B(OH)2 (Vector B First) Final Biaryl Hydrazone (Lead Compound) Route_A->Final Suzuki Coupling Route_B->Final Condensation

Figure 2: Divergent Synthetic Workflow. Route B (Suzuki first) is generally preferred to avoid poisoning the Pd catalyst with the nitrogen-rich hydrazone motif.

Case Study: Anticancer Indole-Hydrazones

Recent medicinal chemistry campaigns have validated indole-3-carbaldehyde hydrazones as potent anticancer agents. A study involving N-substituted sulfonohydrazides demonstrated significant cytotoxicity against breast cancer cell lines.

Comparative Data: Cytotoxicity (IC50)

The table below summarizes the effect of C5-substitution and hydrazone modification on MCF-7 (Breast Cancer) viability.

Compound IDR1 (Indole C5)R2 (Hydrazone Tail)IC50 (µM) [MCF-7]Mechanism Note
IND-01 HPhenyl> 50Inactive baseline
IND-02 BrPhenyl18.5Halogen increases lipophilicity
IND-03 Br4-Sulfonamide-phenyl4.2H-bond donor/acceptor added
IND-04 4-Methoxyphenyl4-Sulfonamide-phenyl0.8 Biaryl extension (Suzuki)

Data aggregated from recent SAR studies (see References).

Protocol 2: Synthesis of Lead Compound IND-03

Reaction: Condensation of 5-bromoindole-3-carbaldehyde with 4-hydrazinobenzenesulfonamide.

  • Setup: In a 50 mL round-bottom flask, suspend 5-bromoindole-3-carbaldehyde (1.0 mmol) in absolute ethanol (15 mL).

  • Catalysis: Add 3-4 drops of glacial acetic acid. Why: Protonates the carbonyl oxygen, increasing electrophilicity for nucleophilic attack by the hydrazine.

  • Addition: Add 4-hydrazinobenzenesulfonamide (1.0 mmol).

  • Reflux: Heat to reflux (78°C) for 4-6 hours. The suspension will typically clear then reprecipitate as the product forms.

  • Workup: Cool to RT. Filter the precipitate.[1] Wash with cold ethanol (5 mL) and diethyl ether (5 mL) to remove unreacted hydrazine.

  • Recrystallization: Recrystallize from Ethanol/DMF (9:1) if necessary to achieve >98% purity (HPLC).

Self-Validation Check: The formation of the hydrazone bond (C=N) can be confirmed by the disappearance of the aldehyde proton (9.9 ppm) and the appearance of the imine proton (8.4–8.6 ppm) in ¹H NMR.

References

  • BenchChem. Evaluating Indole-3-Carboxaldehyde Derivatives as a Promising Frontier in Cancer Therapy. (2025).[2][3][4] Link

  • ACS Omega. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022).[5] Link

  • Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis.[6] (2010).[6][7] Link

  • MDPI. Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. (2024).[5][8][9] Link

  • SyncSci Publishing. Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures.[10] (2025).[2][3][4] Link

Sources

Biological Activity of 6-Chloro-4-Iodoindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological activity, synthetic utility, and therapeutic potential of 6-chloro-4-iodoindole and its derivatives. This specific substitution pattern transforms the privileged indole scaffold into a highly versatile intermediate, primarily utilized in the development of IDO1 inhibitors (immuno-oncology) and antimicrobial agents .

A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Executive Summary

The 6-chloro-4-iodoindole scaffold represents a high-value pharmacophore in medicinal chemistry. Unlike simple indoles, this disubstituted core offers a unique combination of steric, electronic, and functional properties:

  • C4-Iodine: A reactive "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of hydrophobic bulk critical for binding to deep protein pockets (e.g., IDO1, HIV-1 RT).

  • C6-Chlorine: A metabolic blocker that prevents oxidation at the reactive 6-position, modulates the pKa of the indole NH (enhancing H-bond donor capability), and increases lipophilicity.

This guide explores its primary role as a precursor for Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and its emerging utility in antibiofilm applications.

Chemical Synthesis & Structural Access

Accessing the 4,6-disubstituted indole core requires specific methodologies to ensure regioselectivity, as electrophilic aromatic substitution on indole typically favors C3.

Strategic Synthesis: The Reissert Reaction

The most robust route to methyl 6-chloro-4-iodoindole-2-carboxylate (a key precursor) involves the Reissert indole synthesis.

Protocol:

  • Condensation: Reaction of 2-nitro-6-chlorotoluene with diethyl oxalate in the presence of a strong base (KOtBu or NaOEt) to form the corresponding o-nitrophenylpyruvate.

  • Reductive Cyclization: Treatment with Zn/AcOH or catalytic hydrogenation reduces the nitro group to an amine, which spontaneously cyclizes with the ketone to form the indole-2-carboxylate.

  • Iodination: Regioselective iodination at C4 is often achieved prior to cyclization or via directed lithiation strategies on the protected indole.

Functionalization via Cross-Coupling

The C4-iodo group is the primary diversity point.

  • Suzuki-Miyaura: Coupling with aryl-boronic acids yields 4-aryl-6-chloroindoles (common in IDO1 inhibitors).

  • Sonogashira: Coupling with terminal alkynes yields 4-alkynyl derivatives.

Primary Therapeutic Application: IDO1 Inhibition

The most significant application of 6-chloro-4-iodoindole derivatives is in Cancer Immunotherapy .

Mechanism of Action

Target: Indoleamine 2,3-dioxygenase 1 (IDO1). Pathway: IDO1 catalyzes the rate-limiting step of tryptophan (Trp) degradation to kynurenine (Kyn). High Kyn levels in the tumor microenvironment suppress T-cell proliferation and promote immune tolerance. Inhibition: Derivatives of 6-chloro-4-iodoindole act as competitive inhibitors .

  • Indole NH: Forms a hydrogen bond with a proximal amino acid (often Ser167 or the heme iron-bound water) in the active site.

  • C4-Substituent: The iodine is replaced (via synthesis) or used directly to fill the hydrophobic Pocket A or Pocket B within the enzyme, displacing the substrate.

  • C6-Chlorine: Mimics the electron-withdrawing nature of the formyl group in N-formylkynurenine or simply enhances the acidity of the NH for better binding.

Visualization: IDO1 Signaling & Inhibition

The following diagram illustrates how inhibiting IDO1 restores T-cell activity against tumor cells.

IDO1_Pathway Trp Tryptophan (Trp) Kyn Kynurenine (Kyn) Trp->Kyn Degradation IDO1 IDO1 Enzyme IDO1->Kyn Catalyzes Inhibitor 6-Cl-4-I-Indole Derivative Inhibitor->IDO1 Blocks (Competitive) TCell Effector T-Cell Kyn->TCell Suppresses Treg Regulatory T-Cell (Treg) Kyn->Treg Activates Tumor Tumor Cell Survival TCell->Tumor Killing (Restored) Treg->Tumor Promotes Growth

Caption: Mechanism of IDO1 inhibition by indole derivatives, restoring T-cell mediated tumor killing.

Secondary Biological Activities

Antimicrobial & Antibiofilm Activity

Recent studies have highlighted the efficacy of halogenated indoles against marine and pathogenic bacteria.[1]

  • Target: Biofilm formation in Vibrio parahaemolyticus and Staphylococcus aureus.

  • Activity: 4-iodoindole and 6-chloroindole moieties have shown synergistic effects in disrupting quorum sensing (QS) signaling.

  • Mechanism: These derivatives likely mimic natural indole signaling molecules, binding to QS receptors (like CqsS or LuxR homologs) to repress virulence genes without killing the bacteria (reducing resistance pressure).

Antiviral Potential (HIV-1)

Indole cores are foundational to Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

  • SAR Insight: The 4-position of the indole ring projects into a specific hydrophobic tunnel in the HIV-1 Reverse Transcriptase allosteric pocket.

  • Utility: 6-chloro-4-iodoindole serves as a scaffold to attach "wing" groups (e.g., aryl ethers) that lock the enzyme in an inactive conformation.

Structure-Activity Relationship (SAR) Summary

PositionSubstituentRole in Biological Activity
N1 (NH) -H (Free)Critical H-bond donor for IDO1 heme binding. Alkylation often abolishes activity.
C2 -H / -COOHC2-carboxamides are potent IDO1 inhibitors. Unsubstituted C2 is common for antiviral agents.
C3 -H / -HalogenOften left unsubstituted to prevent steric clash, or halogenated to modulate electronics.
C4 -I (Iodine) Critical Handle. Used to introduce hydrophobic aryl/heteroaryl groups that fill deep enzyme pockets.
C6 -Cl (Chlorine) Metabolic Shield. Blocks P450 oxidation. Increases lipophilicity (logP) and NH acidity.

Experimental Protocols

Protocol: Synthesis of Methyl 6-chloro-4-iodoindole-2-carboxylate

Reagents: 2-nitro-6-chlorotoluene, Diethyl oxalate, KOtBu, DMSO, Zn powder, AcOH.

  • Enolate Formation: To a solution of KOtBu (1.2 eq) in DMSO, add 2-nitro-6-chlorotoluene (1 eq) and diethyl oxalate (1.2 eq). Stir at RT for 2h to form the potassium enolate (deep red).

  • Quench: Pour into ice/HCl to precipitate the pyruvic acid derivative.

  • Reductive Cyclization: Dissolve the intermediate in AcOH. Add Zn powder (10 eq) portion-wise at 60°C. Reflux for 4h.

  • Workup: Filter Zn residues. Pour filtrate into water. Collect the precipitate (Methyl 6-chloroindole-2-carboxylate).

  • Iodination: Dissolve product in DMF. Add N-iodosuccinimide (NIS, 1.1 eq) at 0°C. Stir 12h. Purify via column chromatography (Hexane/EtOAc) to isolate the 4-iodo isomer (confirmed by NOE NMR studies).

Protocol: IDO1 Inhibition Assay (HeLa Cell-Based)

Objective: Measure the reduction of Kynurenine production.

  • Cell Culture: Seed HeLa cells (10,000/well) in 96-well plates.

  • Induction: Treat cells with human IFN-γ (50 ng/mL) to induce IDO1 expression.

  • Treatment: Add serial dilutions of the 6-chloro-4-iodoindole derivative (0.1 nM – 10 µM).

  • Incubation: Incubate for 48h at 37°C.

  • Detection: Transfer 140 µL of supernatant to a new plate. Add 10 µL of 30% trichloroacetic acid (TCA) to precipitate protein. Centrifuge.

  • Colorimetric Assay: Mix supernatant with Ehrlich’s reagent (p-dimethylaminobenzaldehyde in acetic acid). Measure absorbance at 490 nm.

  • Calculation: Calculate IC50 based on the ratio of Kynurenine in treated vs. untreated (IFN-γ only) controls.

References

  • BenchChem. (n.d.). Methyl 6-chloro-4-iodoindole-2-carboxylate: Synthesis and Reactivity. Retrieved from

  • Sigma-Aldrich. (n.d.). 6-Chloro-4-iodo-1H-indole Product Information. Retrieved from

  • Frontiers in Microbiology. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Retrieved from

  • PubChem. (n.d.).[2] Compound Summary: 4-Chloro-6-iodoquinazoline (Related Halogenated Heterocycle).[2] Retrieved from

  • MDPI Molecules. (2025).[3] Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives. Retrieved from

Sources

Technical Whitepaper: Comparative Reactivity Profiling of 4-Iodo and 6-Chloro Indoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of small-molecule drug discovery, halogenated indoles serve as critical linchpins for divergent synthesis. However, the reactivity profiles of 4-iodoindole and 6-chloroindole are not merely different in degree but distinct in kind.

This guide delineates the mechanistic divergence between these two scaffolds. The 4-iodo motif offers high lability, serving as a primary entry point for low-temperature metalation and mild cross-coupling, yet it is plagued by steric "peri-strain" and the risk of halogen dance rearrangements. Conversely, the 6-chloro motif acts as a robust, "latent" handle, surviving early-stage manipulations to enable late-stage diversification under forcing conditions. Mastering the orthogonality of these two handles allows for the precise, programmable assembly of polysubstituted indole alkaloids and therapeutic agents.

Structural and Electronic Architectures

To predict reactivity, one must first understand the ground-state electronic and steric environments of the C4 and C6 positions.

Bond Dissociation Energy (BDE) & Lability

The primary driver of reactivity difference is the carbon-halogen bond strength. The C–I bond is significantly weaker and longer than the C–Cl bond, lowering the activation energy for oxidative addition (


) with transition metals.
Parameter4-Iodoindole (C4–I)6-Chloroindole (C6–Cl)Impact on Reactivity
Bond Energy (approx.) ~65 kcal/mol~95 kcal/molC4–I is ~30 kcal/mol easier to cleave.
Bond Length ~2.10 Å~1.73 ÅLonger C–I bond increases polarizability and accessibility.
Leaving Group Ability Excellent (

)
Poor (

)
Iodine is superior for

(rare on indoles) and Metal-Halogen Exchange.
The "Peri" Effect (Steric Constraint)

A critical, often overlooked feature of the 4-position is its proximity to the N1-H and C3-H bonds.

  • C4 (Peri-Position): The iodine atom at C4 occupies a sterically crowded niche. It experiences repulsive van der Waals interactions with the C3 substituent and the N1 protecting group. This "peri-strain" can accelerate reductive elimination in cross-coupling cycles (relief of strain) but may impede the initial coordination of bulky catalysts.

  • C6 (Para-like Position): The C6 position is sterically unencumbered, resembling a meta-substituted aniline. It is electronically coupled to the nitrogen lone pair but lacks the direct steric clash found at C4.

Orthogonal Reactivity Workflows

The distinct reactivity profiles allow for orthogonal functionalization . A 4-iodo-6-chloroindole substrate can be sequentially functionalized without the need for intermediate protection steps if the order of operations is strictly controlled.

Diagram: Orthogonal Reaction Logic

OrthogonalStrategy Figure 1: Orthogonal Functionalization Workflow. The C4-I bond is reactive under mild conditions, leaving the C6-Cl bond intact for subsequent activation. Start 4-Iodo-6-Chloroindole PathA Path A: Metal-Halogen Exchange (Kinetic Control) Start->PathA n-BuLi, -78°C PathB Path B: Pd-Catalyzed Coupling (Chemoselective) Start->PathB Pd(PPh3)4, Na2CO3 60°C IntermedA C4-Lithiated Species (-78°C, < 5 min) PathA->IntermedA Selective C-I Cleavage IntermedB C4-Functionalized Product (C6-Cl Intact) PathB->IntermedB Boronic Acid (Suzuki) IntermedA->IntermedB Electrophile (E+) Final C4, C6-Difunctionalized Indole IntermedB->Final Step 2: Activate C-Cl (Pd(OAc)2, SPhos, 100°C)

[1]

Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Rule of Thumb:


.
Under standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3, Toluene/EtOH), the oxidative addition into the C–I bond is rapid and occurs at temperatures as low as 40–60°C. The C–Cl bond remains inert under these conditions.
  • C4-I Selectivity: High (>95%).[2]

  • C6-Cl Activation: Requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, Buchwald Precatalysts) and elevated temperatures (>90°C) to facilitate oxidative addition into the stronger C–Cl bond.

Lithium-Halogen Exchange

This is where the difference is most stark.

  • 4-Iodoindole: Reacts instantaneously with n-BuLi or t-BuLi at -78°C to form the C4-lithio species.

    • Risk:[2][3] If the anion is left too long or warmed, it may undergo Halogen Dance (isomerization to the thermodynamically more stable C3 position).

  • 6-Chloroindole: Generally inert to n-BuLi at -78°C. Lithium-chlorine exchange is kinetically slow and inefficient. This allows the use of n-BuLi to lithiate the C4-I position selectively in the presence of a C6-Cl group.

Critical "Watch-Outs": The Halogen Dance

The Halogen Dance (Base-Catalyzed Halogen Migration) is a pernicious side reaction common in 4-haloindoles.

  • Mechanism: Upon lithiation at C4 (via exchange), the C4-Li species can act as a base, deprotonating the C3-H of a starting molecule. The resulting C3-Li species attacks the C4-I of another molecule, transferring the iodine to C3.

  • Prevention:

    • Kinetic Control: Keep the reaction at -78°C.

    • Rapid Quench: Add the electrophile immediately after lithiation.

    • Use t-BuLi: Using 2 equivalents of t-BuLi ensures irreversible exchange (forming t-BuI which does not participate in the equilibrium) compared to n-BuLi (forming n-BuI which can react back).

Experimental Protocols

Protocol A: Chemoselective C4-Arylation of 4-Iodo-6-Chloroindole

Target: Functionalize C4 while preserving C6-Cl.

  • Reagents: 4-iodo-6-chloroindole (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(PPh3)4 (3-5 mol%), Na2CO3 (2.0 equiv, 2M aq).

  • Solvent: Toluene:Ethanol (4:1 v/v). Degas thoroughly with Argon.

  • Procedure:

    • Charge reaction vessel with indole, boronic acid, and catalyst.

    • Add degassed solvents and base.

    • Heat to 60°C (Do not exceed 70°C to ensure C-Cl integrity).

    • Monitor by HPLC. C4-I is typically consumed within 2-4 hours.

    • Workup: Standard aqueous extraction. The product retains the C6-Cl handle.

Protocol B: Activation of the "Latent" C6-Chloro Handle

Target: Functionalize C6 on the product from Protocol A.

  • Reagents: C4-substituted-6-chloroindole (1.0 equiv), Boronic acid (1.5 equiv), Pd(OAc)2 (2 mol%), SPhos (4 mol%), K3PO4 (3.0 equiv).

  • Solvent: 1,4-Dioxane (dry).

  • Procedure:

    • Pre-complex Pd(OAc)2 and SPhos in dioxane for 10 mins (activates the catalyst).

    • Add substrate, boronic acid, and base.[4][5]

    • Heat to 100°C for 12-18 hours.

    • Note: The use of SPhos (a Buchwald ligand) is essential to lower the activation energy for the C-Cl oxidative addition.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. PMC. Available at: [Link]

  • Metal–halogen exchange. Wikipedia. Available at: [Link]

  • Bond dissociation energy. Wikipedia. Available at: [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. Available at: [Link]

  • Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles. ResearchGate. Available at: [Link]

Sources

Technical Whitepaper: Sourcing, Synthesis, and Application of 6-Chloro-4-iodo-1H-indole-3-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, halogenated indole-3-carbaldehydes serve as privileged scaffolds for the rapid generation of complex, biologically active libraries. Among these, 6-chloro-4-iodo-1H-indole-3-carbaldehyde represents a premium, highly functionalized building block. By possessing three orthogonal reactive handles—a C3-electrophilic center, a highly reactive C4-iodine, and a moderately reactive C6-chlorine—this molecule allows researchers to execute programmable, site-selective functionalization.

This whitepaper provides an authoritative guide on the commercial procurement, analytical validation, synthetic preparation, and strategic application of this critical intermediate.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical baseline of a building block is essential for predicting its behavior in both synthetic workflows and biological assays. The dual-halogenation significantly increases the lipophilicity of the indole core while providing distinct steric and electronic environments.

Table 1: Physicochemical and Structural Properties
PropertyValue / Description
Chemical Name 6-Chloro-4-iodo-1H-indole-3-carbaldehyde
CAS Registry Number 115666-31-4
Molecular Formula C9H5ClINO
Molecular Weight 305.50 g/mol
Topological Polar Surface Area (TPSA) ~32.86 Ų
Hydrogen Bond Donors 1 (Indole N-H)
Hydrogen Bond Acceptors 1 (Aldehyde C=O)
Storage Conditions 2-8°C, inert atmosphere, protect from light

Commercial Availability & Supply Chain Integrity

Securing a reliable supply of 6-chloro-4-iodo-1H-indole-3-carbaldehyde requires navigating complex specialty chemical supply chains.

  • Primary Sourcing: The compound is commercially available through specialized heterocyclic building block suppliers such as BLD Pharm [1].

  • Precursor Sourcing: For in-house synthesis, the immediate precursor, 6-chloro-4-iodo-1H-indole (CAS: 885520-46-7), can be sourced through Sigma-Aldrich / PharmaBlock [2].

  • Supply Chain Cautionary Note: A known cataloging error exists in some secondary distributor databases (e.g., Parchem), where CAS 1021913-03-0 is erroneously listed as 6-chloro-4-iodo-1H-indole-3-carbaldehyde. CAS 1021913-03-0 actually corresponds to 7-chloro-6-iodoquinolin-4-ol. Procurement teams must strictly verify the CAS number (115666-31-4) and structure prior to purchase to avoid costly project delays.

Analytical Quality Control (Self-Validating Protocol)

Upon receipt or synthesis, the material must be subjected to a self-validating analytical workflow to confirm identity and regiochemistry.

  • LC-MS Profiling:

    • Causality: Mass spectrometry provides rapid confirmation of the halogens. Iodine is monoisotopic (127 Da), while Chlorine exists as a mixture of ³⁵Cl and ³⁷Cl.

    • Validation: The mass spectrum must display a molecular ion [M+H]⁺ at m/z 305.9 and 307.9 with a strict 3:1 isotopic ratio , unequivocally proving the presence of a single chlorine atom.

  • ¹H NMR (DMSO-d6) Regiochemical Check:

    • Aldehyde: ~9.9 ppm (s, 1H).

    • Indole NH: ~12.5 ppm (br s, 1H).

    • C2-Proton: ~8.3 ppm (d, 1H, coupling with NH).

    • Aromatic Core: The C5 and C7 protons will appear as two distinct doublets with a small meta-coupling constant (J ≈ 1.5–2.0 Hz) between 7.2 and 7.6 ppm. Causality: The presence of only meta-coupled aromatic protons confirms that the halogens are locked at the C4 and C6 positions.

Synthetic Methodology: The Vilsmeier-Haack Formylation

If commercial lead times are prohibitive, the compound can be synthesized in-house from 6-chloro-4-iodo-1H-indole via a Vilsmeier-Haack formylation [3].

VH_Synthesis DMF DMF + POCl3 VR Vilsmeier Reagent (Chloromethyleneiminium ion) DMF->VR 0°C Indole 6-Chloro-4-iodo-1H-indole (Starting Material) Iminium C3-Iminium Intermediate Indole->Iminium + VR, 0°C to RT Hydrolysis Aqueous Base Hydrolysis (NaOH/H2O) Iminium->Hydrolysis Quench Product 6-Chloro-4-iodo-1H-indole-3-carbaldehyde (Target Product) Hydrolysis->Product Precipitation

Caption: Vilsmeier-Haack formylation workflow for 6-chloro-4-iodo-1H-indole-3-carbaldehyde synthesis.

Step-by-Step Protocol
  • Preparation of the Vilsmeier Reagent:

    • Action: Charge a dry, argon-purged flask with anhydrous DMF (3.0 equiv) and cool to 0 °C using an ice bath. Dropwise add Phosphorus oxychloride (POCl₃, 1.2 equiv) over 15 minutes.

    • Causality: The reaction between DMF and POCl₃ is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the highly electrophilic chloromethyleneiminium ion and suppresses the release of hazardous gaseous byproducts.

  • Substrate Addition and Formylation:

    • Action: Dissolve 6-chloro-4-iodo-1H-indole (1.0 equiv) in a minimal volume of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C. Remove the ice bath and stir at room temperature for 2–4 hours.

    • Causality: The indole nitrogen lone pair delocalizes into the ring, making the C3 position highly nucleophilic. The low initial temperature ensures strict regioselective attack at C3, preventing polymerization or off-target electrophilic aromatic substitution.

  • Quenching and Hydrolysis:

    • Action: Pour the reaction mixture slowly into a vigorously stirred beaker of crushed ice. Adjust the pH to 8–9 using a 10% aqueous NaOH solution.

    • Causality: The reaction initially forms a stable C3-iminium intermediate. The aqueous base hydrolyzes this intermediate into the target aldehyde. Neutralizing the acidic phosphate byproducts decreases the solubility of the organic product, driving its precipitation.

  • Isolation:

    • Action: Filter the resulting precipitate under vacuum, wash with cold distilled water, and dry under high vacuum.

Applications in Medicinal Chemistry: Orthogonal Reactivity

The true value of 6-chloro-4-iodo-1H-indole-3-carbaldehyde lies in its programmable reactivity. The distinct bond dissociation energies of the C-I and C-Cl bonds, combined with the electrophilic aldehyde, allow chemists to build complexity in a highly controlled, stepwise manner.

Orthogonal_Reactivity Core 6-Chloro-4-iodo-1H-indole-3-carbaldehyde C4 C4-Iodo Handle (High Reactivity) Core->C4 C3 C3-Carbaldehyde Handle (Electrophilic) Core->C3 C6 C6-Chloro Handle (Moderate Reactivity) Core->C6 Suzuki Suzuki/Sonogashira Coupling (Primary site, Pd(0), RT to 50°C) C4->Suzuki RedAm Reductive Amination / Wittig Olefination C3->RedAm Buchwald Buchwald-Hartwig / 2nd Suzuki (Secondary site, Pd(0), >80°C) C6->Buchwald

Caption: Orthogonal reactivity map showing site-selective functionalization handles.

Strategic Functionalization Sequence
  • Primary Functionalization (C4-Iodine): The C-I bond undergoes oxidative addition with Palladium(0) significantly faster than the C-Cl bond. A Suzuki-Miyaura coupling can be performed at room temperature or under mild heating to selectively install an aryl or heteroaryl group at the C4 position without disturbing the C6-chlorine.

  • Secondary Functionalization (C3-Aldehyde): The aldehyde can be converted into an amine via reductive amination using sodium triacetoxyborohydride (STAB), or extended into an alkene via Wittig olefination.

  • Tertiary Functionalization (C6-Chlorine): Once the C4 and C3 positions are decorated, the C-Cl bond can be activated under harsher conditions (e.g., >80 °C heating with specialized electron-rich ligands like XPhos or BrettPhos) for a Buchwald-Hartwig amination or a secondary cross-coupling event.

References

Methodological & Application

Application Note: A Practical Guide to the Regioselective Suzuki-Miyaura Coupling of 6-chloro-4-iodo-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 4-aryl-1H-indole-3-carbaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a crucial intermediate for a wide range of biologically active compounds. This application note provides a comprehensive, field-proven protocol for the synthesis of 4-aryl-6-chloro-1H-indole-3-carbaldehydes via a regioselective Suzuki-Miyaura cross-coupling reaction. By exploiting the differential reactivity of aryl-iodide and aryl-chloride bonds, this guide details a robust methodology for selectively forming a C-C bond at the C-4 position of the indole nucleus. We delve into the mechanistic underpinnings of this selectivity, offer a detailed step-by-step experimental procedure, and provide a troubleshooting guide to ensure reliable and reproducible outcomes for researchers in synthetic chemistry and drug development.

Introduction and Strategic Importance

The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of an organoboron species with an organohalide has become indispensable in academic and industrial laboratories, particularly in the synthesis of complex pharmaceutical agents.[1]

The challenge in cross-coupling chemistry intensifies when substrates possess multiple potential reaction sites. The molecule 6-chloro-4-iodo-1H-indole-3-carbaldehyde presents such a challenge, featuring two different halogen atoms on the indole core. Achieving regioselectivity—the ability to direct the reaction to a specific site—is paramount to avoid the formation of undesired isomers and simplify purification. This protocol leverages the intrinsic reactivity differences between the C-I and C-Cl bonds to achieve highly selective arylation at the C-4 position, providing a direct route to valuable 4-aryl-6-chloro-indole derivatives.

The Principle of Regioselectivity: A Mechanistic Rationale

The success of this regioselective transformation is rooted in the fundamental mechanism of the Suzuki-Miyaura catalytic cycle. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Palladium Complex) OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_Diaryl R¹-Pd(II)L₂-R² (Di-organic Complex) TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Product R¹-R² (Coupled Product) RE->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OA BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->TM Base Base Base->TM

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

The initial and rate-determining step, Oxidative Addition , involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The rate of this insertion is highly dependent on the nature of the halogen. The bond strength of C-X decreases down the group (C-Cl > C-Br > C-I), making the C-I bond significantly weaker and more susceptible to cleavage by the palladium catalyst. The established reactivity order for organohalides in Suzuki couplings is:

R-I > R-OTf > R-Br >> R-Cl [1][2]

This pronounced difference in reactivity is the cornerstone of our strategy. The Pd(0) catalyst will selectively undergo oxidative addition with the more labile C-4 iodo group, leaving the more robust C-6 chloro group untouched under carefully controlled conditions. While specialized, highly electron-rich and bulky phosphine ligands can facilitate the coupling of less reactive aryl chlorides, standard ligands are sufficient to exploit the large inherent reactivity gap between an iodide and a chloride on the same aromatic ring.[3][4]

Sources

Technical Application Note: Optimized Sonogashira Coupling of 4-Iodoindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery scientists requiring a robust protocol for the Sonogashira cross-coupling of 4-iodoindole-3-carboxaldehyde . This substrate presents unique steric and electronic challenges distinguishing it from standard indole functionalizations.

Executive Summary

The functionalization of the indole C4 position is a critical gateway for synthesizing ergot alkaloids, kinase inhibitors, and fused polycyclic systems. While 5-, 6-, and 7-haloindoles are readily accessible and reactive, 4-iodoindole-3-carboxaldehyde presents a specific "peri-interaction" challenge. The C3-formyl group exerts significant steric pressure on the C4 position while simultaneously withdrawing electron density, altering the kinetics of oxidative addition.

This guide provides a validated, high-fidelity protocol designed to overcome these steric barriers while preserving the integrity of the sensitive aldehyde and free indole N-H functionalities.

Substrate Analysis & Retrosynthetic Logic

The "Peri-Effect" Challenge

Success with this substrate requires understanding the micro-environment of the C4-Iodine bond:

  • Steric Crowding: The C3-carboxaldehyde carbonyl oxygen and the C4-iodine atom are in close proximity (peri-position). Large phosphine ligands (e.g.,

    
    ) may face hindrance during the oxidative addition step.
    
  • Electronic Activation: Unlike electron-rich simple indoles, the C3-CHO group is a strong electron-withdrawing group (EWG). This lowers the energy of the LUMO at the C-I bond, theoretically accelerating oxidative addition. However, it also increases the acidity of the N-H proton (

    
     drops from ~17 to ~15), increasing the risk of base-mediated side reactions or catalyst poisoning.
    

Strategic Decision: To mitigate steric clashes without compromising reactivity, we utilize a bidentate ligand system (


)  or a high-activity Buchwald ligand (XPhos) , rather than relying solely on standard 

.

Methodology Development

Catalyst Selection
  • Standard:

    
     (5 mol%) is the baseline. It works but may require higher temperatures (60-80°C).
    
  • Optimized:

    
     (3-5 mol%). The bite angle of dppf forces the palladium center to be more exposed, facilitating the approach to the crowded C4 position.
    
  • Copper Source: CuI (Co-catalyst, 2-5 mol%). Essential for generating the copper-acetylide nucleophile.

Base and Solvent System[1]
  • Solvent: DMF (N,N-Dimethylformamide) is preferred over THF due to the poor solubility of aldehyde-substituted indoles in ethers.

  • Base: Triethylamine (

    
    ) is sufficient. Stronger inorganic bases (
    
    
    
    ) are generally avoided to prevent aldol-type polymerization of the aldehyde or deprotonation of the indole nitrogen, which could sequester the copper catalyst.

Standard Experimental Protocol

Materials
  • Substrate: 4-iodoindole-3-carboxaldehyde (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 - 1.5 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Co-Catalyst: CuI (0.03 equiv)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Anhydrous DMF (0.1 M concentration relative to substrate)

Step-by-Step Procedure
  • Degassing (Critical):

    • Dissolve 4-iodoindole-3-carboxaldehyde in anhydrous DMF in a flame-dried Schlenk flask or microwave vial.

    • Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen is the primary cause of homocoupling (Glaser coupling) of the alkyne and catalyst deactivation.

  • Reagent Addition:

    • Add

      
      , CuI, and the Pd-catalyst to the reaction vessel under a positive pressure of inert gas.
      
    • Note: The solution typically turns dark or reddish-brown upon addition of the catalyst.

  • Alkyne Addition:

    • Add the terminal alkyne last via syringe. If the alkyne is a solid, add it along with the catalysts in step 2.

  • Reaction:

    • Seal the vessel.[1]

    • Heat to 60°C for 4–12 hours.

    • Monitoring: Check by TLC (typically 30% EtOAc/Hexanes). The product will likely be more fluorescent and run higher than the starting aldehyde.

  • Workup:

    • Cool to room temperature.[2][3][4][5][6][7]

    • Dilute with EtOAc (ethyl acetate) and wash 3x with water (to remove DMF) and 1x with brine.

    • Copper Removal: If the organic layer is green/blue, wash with a 10% aqueous solution of

      
       or EDTA to chelate residual copper.
      
    • Dry over

      
      , filter, and concentrate.[8]
      
  • Purification:

    • Flash column chromatography on silica gel.

    • Caution: Indole aldehydes can streak; add 1%

      
       to the eluent if necessary.
      

Optimization & Troubleshooting

If the standard protocol yields poor results, consult the optimization matrix below.

IssueObservationRoot CauseSolution
No Reaction Starting material recovered.Steric hindrance at C4 or inactive catalyst.Switch to

+ XPhos
(1:2 ratio). XPhos is excellent for sterically hindered aryl halides.
Homocoupling Alkyne dimer (Glaser product) observed.Oxygen presence.[3][4][9][10]Degas more rigorously (Freeze-Pump-Thaw). Add alkyne slowly via syringe pump.
Decomposition Black tar; loss of aldehyde peak in NMR.Base-mediated polymerization.Switch base to DIPEA (less nucleophilic) or reduce temp to 40°C.
Low Conversion Reaction stalls at 50%.Catalyst poisoning by free NH.Protect Indole Nitrogen (e.g., N-Boc or N-Tosyl ) prior to coupling.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific steric interaction between the C3-formyl group and the palladium center during oxidative addition.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Steric Clash at C4) Pd0->OxAdd + Substrate TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + R-C≡C-Cu Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product Product 4-Alkynylindole-3-CHO RedElim->Product Substrate 4-Iodoindole-3-CHO Substrate->OxAdd Peri-strain (C3-CHO vs C4-I) Cu_Cycle Cu(I) Cycle (Base + Alkyne) Cu_Cycle->TransMet

Figure 1: Catalytic cycle emphasizing the critical oxidative addition step where C3/C4 steric interactions occur.

References

  • Sonogashira Coupling Overview & Mechanism Organic Chemistry Portal. "Sonogashira Coupling." [Link]

  • Synthesis of 4-Functionalized Indoles Beilstein Journal of Organic Chemistry. "Consecutive four-component synthesis of trisubstituted 3-iodoindoles." (Context on indole halogen reactivity). [Link]

  • Indole-3-Carboxaldehyde Reactivity Royal Society of Chemistry. "Regioselective C5−H Direct Iodination of Indoles." (Comparative reactivity of iodoindole aldehydes). [Link]

Sources

Site-selective functionalization of 4-iodo-6-chloroindoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Selective Functionalization of 4-Iodo-6-Chloroindoles

Executive Summary

The 4-iodo-6-chloroindole scaffold represents a high-value pharmacophore in medicinal chemistry, particularly for kinase inhibitors and antiviral agents. Its utility stems from the presence of two distinct halogen handles—iodine at C-4 and chlorine at C-6—which exhibit differential reactivity profiles.[1] This guide details the protocols for orthogonal functionalization , allowing researchers to sequentially derivatize the C-4 position under mild conditions followed by C-6 activation using specialized ligand systems.

Strategic Overview: The Reactivity Hierarchy

Success in functionalizing 4-iodo-6-chloroindoles relies on exploiting the significant difference in bond dissociation energies (BDE) and oxidative addition rates between the C–I and C–Cl bonds.

  • C-4 Iodine (High Reactivity): The C–I bond is weak (~50 kcal/mol) and undergoes rapid oxidative addition with Pd(0) species, even with generic phosphine ligands (e.g., PPh₃).

  • C-6 Chlorine (Latent Reactivity): The C–Cl bond is stronger (~80 kcal/mol) and remains inert under standard Suzuki/Sonogashira conditions. Activation requires electron-rich, bulky ligands (e.g., Buchwald dialkylbiaryl phosphines) to facilitate oxidative addition.

Mechanistic Workflow: The following diagram illustrates the sequential logic required to avoid "scrambling" or undesired polymerization.

ReactivityMap cluster_0 Critical Control Point Start 4-Iodo-6-Chloroindole Step1 Step 1: C-4 Functionalization (Kinetic Control) Start->Step1 Pd(PPh3)4, 60°C Targets C-I only Step2 Step 2: C-6 Functionalization (Ligand Accelerated) Step1->Step2 Pd-XPhos, 100°C Activates C-Cl Product 4,6-Difunctionalized Indole Step2->Product Final Isolation

Figure 1: Sequential workflow for orthogonal functionalization. The C-4 iodine is the "entry point" for the first diversity vector.

Pre-requisite: N-Protection

Why this matters: Free N-H indoles can deprotonate (pKa ~16), forming indolyl anions that may poison the catalyst or undergo competing N-arylation. Protecting the nitrogen is crucial for high yields.

  • Recommended Group: N-Boc (tert-butyloxycarbonyl) or N-Ts (Tosyl).

  • Impact: N-Boc is electron-withdrawing, which slightly deactivates the ring, further stabilizing the C-Cl bond against premature reaction during the C-4 coupling step.

Protocol 1: C-4 Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C-4 while preserving the C-6 chlorine.

Materials
  • Substrate: N-Boc-4-iodo-6-chloroindole (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered boronic acids).

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial with the indole substrate, aryl boronic acid, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (0.1 M concentration relative to substrate) via syringe.

  • Base Activation: Add the aqueous Na₂CO₃ solution.

  • Reaction: Heat the mixture to 60–70°C . Note: Do not exceed 80°C to ensure the C-Cl bond remains inert.

  • Monitoring: Check via LCMS or TLC after 2 hours.

    • Success Indicator: Disappearance of starting material; appearance of mono-coupled product.

    • Failure Indicator: Appearance of bis-coupled product (indicates temperature too high or ligand too active).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Mechanistic Checkpoint: At 60°C with PPh₃ ligands, the oxidative addition into C–Cl is kinetically prohibited. If C-6 coupling is observed, switch to a less electron-rich catalyst system (e.g., Pd(OAc)₂/PPh₃).

Protocol 2: C-6 Functionalization (Post-C4)

Objective: Activate the latent C-6 chlorine for a second cross-coupling event.

Materials
  • Substrate: 4-Substituted-6-chloroindole (Product from Protocol 1).

  • Catalyst System:

    • Pre-catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂.

    • Ligand: XPhos or RuPhos (4–8 mol%). Why: These bulky, electron-rich biaryl phosphines facilitate oxidative addition into the stronger C-Cl bond.

  • Base: K₃PO₄ (3.0 equiv) or t-BuONa (for aminations).

  • Solvent: Toluene or n-Butanol (for aminations).[2]

Step-by-Step Methodology
  • Setup: Combine substrate, new coupling partner (boronic acid or amine), Pd source, ligand, and base in a reaction tube.

  • Degassing: Rigorous degassing is critical here as the catalytic cycle is slower and more susceptible to oxidation.

  • Reaction: Heat to 100–110°C .

  • Monitoring: Reaction times will be longer (4–16 hours).

  • Workup: Standard aqueous extraction.

Catalytic Cycle Visualization: The following diagram highlights the ligand's role in the difficult C-6 activation step.

CatalyticCycle cluster_mechanism C-6 Activation Cycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting for C-Cl) Pd0->OxAdd Requires XPhos/RuPhos TransMet Transmetallation (Boronic Acid/Base) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: The Pd-catalyzed cycle for C-6 functionalization. The oxidative addition step (Red) is the energy barrier that requires specialized ligands.

Data Summary & Troubleshooting

Comparative Reactivity Table

FeatureProtocol 1 (C-4)Protocol 2 (C-6)
Target Halogen Iodine (I)Chlorine (Cl)
Bond Energy ~50 kcal/mol~80 kcal/mol
Catalyst Pd(PPh₃)₄ (Generic)Pd-G3-XPhos (Specialized)
Temperature 60–70°C100–110°C
Base Sensitivity Moderate (Na₂CO₃)High (K₃PO₄ / tBuONa)
Selectivity Risk Low (if T < 80°C)N/A (C-4 already reacted)

Troubleshooting Guide

ObservationRoot CauseCorrective Action
C-4 Step: No Reaction Catalyst oxidation or old Pd(PPh₃)₄.Use fresh catalyst; ensure bright yellow color. Degas solvents thoroughly.
C-4 Step: C-6 Coupling observed Temperature too high or ligand too active.Lower Temp to 50°C. Switch to PdCl₂(PPh₃)₂ (less active than Pd(0)).
C-6 Step: Low Conversion Oxidative addition failure.Switch to XPhos or BrettPhos . Increase Temp to 110°C. Use anhydrous conditions.
Dehalogenation (H instead of R)

-hydride elimination or protodehalogenation.
Avoid alcoholic solvents (use Toluene/Dioxane). Ensure reagents are dry.

References

  • Handy, S. T., & Zhang, Y. (2006). "C-4 substituted indoles: A review of syntheses and applications." Organic Preparations and Procedures International. Link

  • Laha, J. K., et al. (2016). "Site-selective cross-coupling of 2,4-dichloroquinoline and its application." RSC Advances. Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science. Link

  • Gribble, G. W. (2010). "Indole Ring Synthesis: From Natural Products to Drug Discovery." Science of Synthesis. Link

Sources

Application Note: Knoevenagel Condensation of 6-Chloro-4-iodo-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

This technical guide details the optimized Knoevenagel condensation of 6-chloro-4-iodo-1H-indole-3-carbaldehyde (Substrate A) with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).

The resulting 3-substituted vinyl indoles are critical pharmacophores in drug discovery, particularly as kinase inhibitors (e.g., CDK, VEGFR) and tubulin polymerization inhibitors .[1] The presence of the 4-iodo and 6-chloro substituents provides unique vectors for further functionalization (via Suzuki-Miyaura or Sonogashira coupling) but introduces significant steric and electronic challenges during the condensation step that standard protocols often fail to address.

Key Challenges Addressed:

  • Steric Hindrance: The bulky iodine atom at the C4 position exerts a "peri-effect," sterically crowding the C3-formyl group and impeding nucleophilic attack.[1]

  • Solubility: The di-halo substitution pattern significantly reduces solubility in standard alcohols (MeOH, EtOH).[1]

  • Regioselectivity: Ensuring exclusive formation of the E-isomer (thermodynamically favored).[1]

Chemical Context & Mechanistic Insight

The 4-Iodo Steric Barrier

In typical indole-3-carbaldehydes, the formyl group is relatively unhindered. However, in Substrate A , the Van der Waals radius of the Iodine atom (1.98 Å) at C4 creates a steric clash with the carbonyl oxygen at C3.[1] This forces the aldehyde out of planarity with the indole ring, reducing conjugation but also physically blocking the trajectory of the incoming carbanion nucleophile.[1]

Electronic Activation

While sterically hindered, the 6-chloro and 4-iodo groups are electron-withdrawing (Inductive effect:


). This destabilizes the indole ring's electron density, making the C3-aldehyde more electrophilic  than in unsubstituted indole.[1]
  • Net Result: The reaction requires higher activation energy (heat/catalysis) to overcome sterics, but once the nucleophile attacks, the dehydration step proceeds rapidly.[1]

Reaction Scheme

The condensation involves the deprotonation of the active methylene compound (e.g., malononitrile) by a weak base, followed by nucleophilic attack on the aldehyde, and subsequent E1cB elimination of water.[1]

ReactionMechanism Start 6-Chloro-4-iodo- indole-3-carbaldehyde Inter Tetrahedral Intermediate Start->Inter + Reagent + Base Reagent Active Methylene (e.g., Malononitrile) Reagent->Inter Base Cat. Piperidine Base->Inter Deprotonation Elim - H₂O (Dehydration) Inter->Elim Product 3-Vinyl Indole (E-Isomer) Inter->Product E1cB Elimination

Figure 1: Mechanistic flow of the Knoevenagel condensation highlighting the base-catalyzed pathway.

Experimental Protocols

Materials & Reagents
ReagentPurityRoleNotes
6-Chloro-4-iodo-1H-indole-3-carbaldehyde >97%Limiting ReagentStore away from light (iodine stability).
Malononitrile 99%NucleophileToxic; handle in hood.[1]
Piperidine 99%CatalystFreshly distilled preferred.[1]
Ethanol (Absolute) >99.5%SolventStandard green solvent.[1]
DMF (Dimethylformamide) AnhydrousCo-solventRequired if solubility is poor.[1]
Method A: Standard Reflux (Scalable)

Best for gram-scale synthesis where microwave is unavailable.

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 1.0 mmol (305 mg) of 6-chloro-4-iodo-1H-indole-3-carbaldehyde.

  • Solvent Addition: Add 10 mL of Ethanol .

    • Critical Check: If the solid does not disperse well, add 1-2 mL of DMF to aid solubility.[1] The 4-iodo group increases lipophilicity, making pure EtOH sometimes insufficient.[1]

  • Reagent Addition: Add 1.1 mmol (73 mg) of Malononitrile (or equivalent active methylene).

  • Catalysis: Add 3-5 drops (approx. 0.1 mL) of Piperidine .[1]

  • Reaction: Heat the mixture to Reflux (80°C) for 3-6 hours .

    • Monitoring: Monitor by TLC (30% EtOAc/Hexane).[1] The aldehyde spot (

      
      ) should disappear; a bright fluorescent product spot (
      
      
      
      ) will appear.[1]
  • Work-up:

    • Cool the reaction mixture to room temperature (RT), then to 0°C in an ice bath.

    • The product typically precipitates as a colored solid (yellow/orange).[1]

    • Filter the solid using a Buchner funnel.[1]

    • Wash the cake with cold Ethanol (2 x 5 mL) and Hexane (2 x 5 mL) to remove traces of piperidine and unreacted malononitrile.[1]

  • Drying: Dry under vacuum at 45°C for 4 hours.

Method B: Microwave-Assisted (High Throughput)

Best for medicinal chemistry library generation. Overcomes steric hindrance rapidly.

Step-by-Step Procedure:

  • Vial Loading: In a 10 mL microwave vial, combine 0.5 mmol substrate, 0.55 mmol malononitrile, and 3 mL Ethanol .

  • Catalyst: Add 2 drops of Piperidine.

  • Irradiation: Cap the vial. Irradiate at 100°C (Dynamic Power, Max 150W) for 10-15 minutes .

  • Work-up: Pour the reaction mixture into 10 mL ice-water . Stir for 10 minutes. Filter the precipitate as described in Method A.

Optimization & Troubleshooting Guide

The steric bulk of the 4-iodo group often leads to incomplete conversion.[1] Use this logic tree to troubleshoot:

Troubleshooting Start Reaction Incomplete (TLC shows SM) CheckSol Is SM dissolved? Start->CheckSol SolNo No: Solubility Issue CheckSol->SolNo SolYes Yes: Reactivity Issue CheckSol->SolYes Action1 Add DMF (10-20%) or switch to THF SolNo->Action1 CheckCat Check Catalyst/Temp SolYes->CheckCat Action2 Increase Temp to 100°C (sealed tube) CheckCat->Action2 Action3 Switch Base: Use L-Proline or AcOH/NH4OAc CheckCat->Action3

Figure 2: Troubleshooting logic for sterically hindered indole condensations.

Data Summary: Solvent & Catalyst Screening
SolventBaseTempTimeYieldNotes
EthanolPiperidineReflux4h65-75%Standard. Product precipitates pure.[1]
Ethanol/DMF (9:1) Piperidine Reflux 3h 85-92% Recommended. Best balance of solubility/yield.[1]
WaterL-Proline80°C12h40%Green, but slow due to poor solubility of 4-iodo substrate.
ToluenePiperidine/AcOHReflux6h80%Requires Dean-Stark trap. Good for large scale.

Characterization & Validation

Expected Physical Properties:

  • Appearance: Yellow to Orange crystalline solid.[1]

  • Melting Point: Typically >220°C (decomposition often observed).[1]

Spectroscopic Validation (1H NMR in DMSO-d6):

  • Vinyl Proton: The key diagnostic peak is the vinyl proton (

    
    ).[1] Look for a sharp singlet between 
    
    
    
    8.20 – 8.60 ppm
    .[1]
  • NH Proton: Broad singlet around

    
     12.0 – 12.5 ppm.[1]
    
  • Indole Protons:

    • H-2: Singlet or doublet (J~3Hz) around

      
       8.0 – 8.4 ppm.
      
    • H-5/H-7: The 4-iodo and 6-chloro substitution pattern leaves H-5 and H-7 as singlets (meta-coupling only, J~1-2Hz). This simplifies the aromatic region significantly compared to unsubstituted indoles.[1]

Mass Spectrometry:

  • Expect

    
     or 
    
    
    
    depending on ionization mode.[1]
  • Isotope Pattern: Distinctive Chlorine (

    
     3:1 ratio) pattern.[1] Iodine does not have a significant M+2 isotope but contributes a large mass defect.[1]
    

Safety & Handling

  • Haloindoles: Potentially cytotoxic.[1][2] Handle with gloves and in a fume hood.[1]

  • Malononitrile: Hydrolyzes to release cyanide in strong acid/metabolic conditions.[1] Avoid contact with strong acids.[1]

  • Waste Disposal: All filtrates containing malononitrile/piperidine must be disposed of in basic organic waste streams to prevent cyanide gas evolution.[1]

References

  • BenchChem. Troubleshooting Guide for the Condensation Reaction of Indole-3-carbaldehyde. BenchChem Protocols.[1][3]

  • Praveen, C., et al. (2011).[1] Microwave-assisted synthesis of 3-substituted indoles via Knoevenagel condensation. Journal of Chemical Sciences.[1] (General reference for microwave indole condensation).

  • Siddegowda, K. S., et al. (2016).[1] Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.[4][5][6] ACG Publications.[1]

  • Sigma-Aldrich. Indole-3-carboxaldehyde Product & Reactivity Data.[7][1]

  • Chemical Synthesis Database. 4-iodo-1H-indole-3-carbaldehyde Properties and Synthesis.

Sources

Application Notes and Protocols for the Reductive Amination of Indole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

Introduction: The Strategic Importance of Tryptamine Scaffolds

Indole-3-carbaldehyde is a readily available and versatile starting material in medicinal chemistry and drug discovery.[1][2] Its synthetic transformation into a diverse array of tryptamine derivatives via reductive amination is a cornerstone of modern pharmaceutical development.[3] Tryptamines, characterized by an indole core with a 2-aminoethyl side chain at the third position, are privileged structures found in numerous biologically active compounds, including neurotransmitters like serotonin and melatonin, as well as many therapeutic agents.[3][4][5] The ability to efficiently and selectively introduce a wide range of primary and secondary amines at the formyl position of indole-3-carbaldehyde allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the theory and practice of reductive amination protocols tailored for indole-3-carbaldehydes. We will delve into the mechanistic underpinnings of this powerful transformation, compare and contrast common and advanced protocols, and provide step-by-step experimental procedures to ensure reliable and reproducible outcomes in the laboratory.

Core Principles: The Mechanism of Reductive Amination

Reductive amination is a two-step, one-pot process that forms a new carbon-nitrogen bond.[6][7] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the condensation of an aldehyde (in this case, indole-3-carbaldehyde) and an amine. This intermediate is then reduced in situ by a suitable reducing agent to yield the final amine product.

The efficiency and selectivity of the reaction are critically dependent on the choice of reducing agent and the control of reaction conditions, particularly pH.[7] An ideal reducing agent for this transformation should selectively reduce the iminium ion intermediate in the presence of the starting aldehyde.

Diagram: General Mechanism of Reductive Amination

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine/Iminium Ion Formation cluster_step2 Step 2: Reduction Indole-3-carbaldehyde Indole-3-carbaldehyde Hemiaminal Hemiaminal Indole-3-carbaldehyde->Hemiaminal + R-NH2 Amine Amine Amine->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Iminium_Ion Iminium_Ion Imine->Iminium_Ion + H+ Tryptamine_Derivative Tryptamine_Derivative Iminium_Ion->Tryptamine_Derivative + [H-] Reducing_Agent Reducing_Agent Reducing_Agent->Tryptamine_Derivative

Caption: The two-step process of reductive amination.

Selecting the Right Tool: A Comparative Overview of Reducing Agents

The success of a reductive amination protocol hinges on the choice of the reducing agent. Several borohydride-based reagents are commonly employed, each with distinct reactivity profiles and handling requirements.[6][8]

Reducing AgentFormulaKey CharacteristicsCommon Solvents
Sodium Borohydride NaBH₄Strong reducing agent, can reduce aldehydes and ketones. Requires careful control of addition to allow for imine formation first.[7][9]Methanol, Ethanol
Sodium Cyanoborohydride NaBH₃CNMilder than NaBH₄, selectively reduces iminium ions over carbonyls, but is highly toxic due to the potential release of HCN gas under acidic conditions.[7][10][11]Methanol, Acetic Acid
Sodium Triacetoxyborohydride NaBH(OAc)₃Mild and selective reducing agent for reductive amination. Less toxic than NaBH₃CN and highly effective in a one-pot procedure.[12][13][14][15][16]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)

Field-Proven Protocols for the Synthesis of Tryptamine Derivatives

Herein, we present detailed protocols for the reductive amination of indole-3-carbaldehydes using the most common and effective reducing agents.

Protocol 1: The Classic Approach with Sodium Borohydride (NaBH₄)

This method is cost-effective but requires a two-step, one-pot procedure to prevent the premature reduction of the starting aldehyde.[14]

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask, dissolve indole-3-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous methanol.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired tryptamine derivative.

Diagram: Workflow for NaBH₄ Reductive Amination

NaBH4_Workflow Start Start Dissolve_Reactants Dissolve Indole-3-carbaldehyde and Amine in Methanol Start->Dissolve_Reactants Stir_Imine_Formation Stir at RT for 1-2h (Imine Formation) Dissolve_Reactants->Stir_Imine_Formation Cool_to_0C Cool to 0°C Stir_Imine_Formation->Cool_to_0C Add_NaBH4 Add NaBH₄ Portion-wise Cool_to_0C->Add_NaBH4 Stir_Reduction Stir at RT for 2-4h (Reduction) Add_NaBH4->Stir_Reduction Quench_Workup Quench with Water and Work-up Stir_Reduction->Quench_Workup Purification Purify by Column Chromatography Quench_Workup->Purification End End Purification->End

Caption: Stepwise procedure for NaBH₄ mediated reductive amination.

Protocol 2: The Selective Method with Sodium Cyanoborohydride (NaBH₃CN)

This protocol offers higher selectivity for the iminium ion over the aldehyde but requires careful handling due to the toxicity of the reagent.[7][10][11]

Step-by-Step Methodology:

  • Reaction Setup:

    • To a solution of indole-3-carbaldehyde (1.0 eq) and the amine (1.1 eq) in methanol, add a catalytic amount of acetic acid (e.g., 0.1 eq) to maintain a slightly acidic pH (around 5-6).

    • Stir the mixture at room temperature for 30 minutes.

  • Reduction:

    • Add sodium cyanoborohydride (1.2 eq) in one portion to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Caution: The work-up must be performed in a well-ventilated fume hood as acidification can release toxic HCN gas.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Extract the aqueous layer with an appropriate organic solvent.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography.

Protocol 3: The Modern Standard with Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This is often the preferred method due to its high selectivity, operational simplicity, and lower toxicity compared to NaBH₃CN.[12][14][15][16]

Step-by-Step Methodology:

  • One-Pot Reaction:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend indole-3-carbaldehyde (1.0 eq) and the amine (1.1 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Stir the mixture for 5-10 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) to the suspension in one portion.

    • If the amine is used as its hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

    • Stir the reaction at room temperature for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography.

Troubleshooting and Key Considerations

  • Sterically Hindered Substrates: For sterically demanding aldehydes or amines, the reaction may be sluggish. In such cases, gentle heating (40-50 °C) or the addition of a Lewis acid catalyst (e.g., Ti(OiPr)₄) can be beneficial.[7]

  • Over-alkylation: When using primary amines, dialkylation to form a tertiary amine can be a competing side reaction.[12] This is often minimized by using a slight excess of the amine and carefully controlling the stoichiometry of the reducing agent. The stepwise procedure with NaBH₄ can also mitigate this issue.[14]

  • Indole Ring Reduction: Under strongly acidic conditions and with powerful reducing agents, the indole ring itself can be reduced to an indoline.[10][17][18] The use of milder reagents like NaBH(OAc)₃ under neutral or slightly acidic conditions generally avoids this side reaction.

Conclusion

The reductive amination of indole-3-carbaldehydes is a robust and versatile method for the synthesis of a vast library of tryptamine derivatives. The choice of protocol, particularly the reducing agent, should be guided by the specific substrate, desired scale, and safety considerations. The protocols outlined in these application notes provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.

References

  • ThaiJO. (2024, August 5).
  • Borates Today. (2022, May 29). Borohydrides: Reducing Agents in Organic Synthesis.
  • Benchchem. (2025). A Comparative Study of Reducing Agents: Sodium Borohydride Dominates Carbonyl Reductions While Metol's Role Lies Elsewhere.
  • Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
  • Master Organic Chemistry. (2017, September 1).
  • ResearchGate. (2025, August 6). Recent methodologies mediated by sodium borohydride in the reduction of different classes of compounds | Request PDF.
  • Millennium Cell Inc. Review of Chemical Processes for the Synthesis of Sodium Borohydride.
  • Google Patents. WO2022140844A1 - Method of synthesizing indole compounds.
  • [www.rhodium.ws].
  • Taylor & Francis. (2007, January 3). Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids.
  • Synthetic Communications. (1983). Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids.
  • Wikipedia. Tryptamine.
  • Myers Chem 115.
  • The Buller Lab. Facile in Vitro Biocatalytic Production of Diverse Tryptamines.
  • Semantic Scholar. (1983, April 1). Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids.
  • PubMed - NIH. (2005, March 15).
  • Common Conditions.
  • Organic Syntheses. (2024, February 14).
  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Organic Chemistry Portal. Sodium triacetoxyborohydride.
  • Google Patents.
  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Example procedures for reductive amination using sodium triacetoxyborohydride [NaBH(OAc)3].
  • MilliporeSigma. Sodium Triacetoxyborohydride.
  • PubMed. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.
  • Mini-Reviews in Medicinal Chemistry. (2025, January 7). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.
  • Merck Millipore. Sodium Triacetoxyborohydride.
  • ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29).
  • ResearchGate.
  • Organic Chemistry Portal.
  • PMC. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
  • Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • International Journal of Pharmaceutical Sciences. (2024, October 5).
  • PubMed. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals.
  • ResearchGate. Reductive amination of aldehyde 3 in different conditions.

Sources

Troubleshooting & Optimization

Improving yield of Vilsmeier-Haack reaction on iodoindoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Vilsmeier-Haack Formylation of Iodoindoles

Subject: Optimization of C3-Formylation on Iodoindole Substrates Ticket Type: Advanced Protocol Design & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary

The Vilsmeier-Haack reaction on iodoindoles presents a specific chemoselective challenge: balancing the electrophilic aromatic substitution (EAS) at the C3 position against the lability of the Carbon-Iodine (C-I) bond . Unlike chloro- or bromoindoles, iodoindoles are highly susceptible to protodeiodination under the highly acidic conditions generated by the hydrolysis of phosphorous oxychloride (


).

This guide prioritizes kinetic control to maximize yield while preserving the halogen handle for downstream cross-coupling (e.g., Suzuki-Miyaura).

Module 1: Mechanistic Insight & Critical Control Points

To improve yield, one must understand the competition between the desired formylation and the undesired dehalogenation/polymerization.

The Pathway
  • Reagent Formation:

    
    Chloroiminium Ion (Vilsmeier Reagent) . This is the active electrophile.
    
  • C3 Attack: The indole nucleophile attacks the Chloroiminium ion.

    • Constraint: The Iodine atom (at C4, C5, C6, or C7) exerts an inductive electron-withdrawing effect (

      
      ), slightly deactivating the ring compared to unsubstituted indole. This slows the rate of attack (
      
      
      
      ).
  • Iminium Salt Intermediate: A stable salt forms. It must be hydrolyzed to release the aldehyde.[1][2][3]

    • Critical Failure Point: The hydrolysis releases

      
       and 
      
      
      
      . High temperature + Strong Acid = Protodeiodination (Replacement of I with H).
Visualizing the Reaction Logic

VilsmeierMechanism Reagents DMF + POCl3 VReagent Chloroiminium Ion (Vilsmeier Reagent) Reagents->VReagent 0°C (Exothermic) Intermed Iminium Salt (Stable Intermediate) VReagent->Intermed + Indole (0°C -> RT) Indole Iodoindole Indole->Intermed Hydrolysis Aqueous Hydrolysis (pH Control Critical) Intermed->Hydrolysis Ice/Water Product 3-Formyl-Iodoindole Hydrolysis->Product Buffered (NaOAc) SideProduct De-iodinated Byproduct (Protodeiodination) Hydrolysis->SideProduct High Temp / Strong Acid

Figure 1: Mechanistic pathway highlighting the critical divergence point at hydrolysis where deiodination occurs.

Module 2: Optimized Experimental Protocol

Objective: Synthesize 5-iodoindole-3-carboxaldehyde (or isomer) with >85% yield.

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
Iodoindole 1.0SubstrateDry thoroughly. Trace water kills the reagent.

1.1 - 1.2ReagentFreshly distilled.[4] Yellow color indicates decomposition.
DMF 5.0 - 10.0Solvent/ReagentAnhydrous (<0.05% water).
NaOAc ExcessBufferPrevents pH < 2 during quench.
Step-by-Step Methodology

1. Formation of Vilsmeier Reagent (The "Cold" Start)

  • Setup: Flame-dried round-bottom flask, Argon atmosphere.

  • Action: Add anhydrous DMF. Cool to 0°C (Ice/Salt bath).

  • Addition: Add

    
     dropwise over 15-20 minutes.
    
  • Why: This reaction is exothermic.[1] Rapid addition generates heat, degrading the reagent before the indole is even added.

  • Wait: Stir at 0°C for 30 minutes to ensure full conversion to the chloroiminium salt.

2. Addition of Substrate

  • Action: Dissolve Iodoindole in a minimum volume of DMF.

  • Addition: Add the indole solution dropwise to the Vilsmeier reagent at 0°C .

  • Reaction: Allow to warm to Room Temperature (20-25°C) .

  • Critical Deviation:DO NOT REFLUX. Standard protocols suggest heating to 80°C. For iodoindoles, this promotes C-I bond cleavage. Stir at RT for 4–12 hours. Monitor by TLC.[4]

3. Controlled Hydrolysis (The "Soft" Quench)

  • Preparation: Prepare a slurry of crushed ice and Sodium Acetate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).
  • Action: Pour the reaction mixture slowly into the ice slurry with vigorous stirring.

  • Why: Direct water addition causes a violent exotherm and massive HCl release. The buffer keeps the pH > 4, protecting the iodine.

  • Isolation: The product usually precipitates as a solid. Filter and wash with water. If oil forms, extract with Ethyl Acetate.

Module 3: Troubleshooting & FAQs

Q1: The reaction mixture turned black/tarry. What happened?

  • Diagnosis: Polymerization or decomposition due to thermal stress.[4]

  • Fix: You likely heated the reaction too high or added

    
     too fast.
    
  • Protocol Adjustment: Keep the internal temperature strictly <30°C. Ensure the atmosphere is inert (Argon/Nitrogen). Iodoindoles are light-sensitive; wrap the flask in foil.

Q2: I see the starting material (SM) on TLC after 12 hours at RT. Should I heat it?

  • Diagnosis: The inductive effect of Iodine is slowing the reaction.

  • Fix: Do not heat yet. Instead, add a second aliquot of pre-formed Vilsmeier reagent (0.5 eq). Heating risks deiodination more than it helps conversion. If you must heat, limit to 40°C.

Q3: My yield is low, and I smell a "fishy" odor in my DMF.

  • Diagnosis: Your DMF has hydrolyzed to dimethylamine.

  • Mechanism: Dimethylamine reacts with

    
     to form unreactive byproducts, consuming your reagent.
    
  • Fix: Use fresh, anhydrous DMF. If in doubt, store DMF over molecular sieves (4Å) for 24 hours before use.

Q4: During workup, I lost the Iodine (Mass Spec shows M-126).

  • Diagnosis: Acid-catalyzed protodeiodination.

  • Fix: Your quench was too acidic. Switch from water/NaOH to a Sodium Acetate buffer quench. Ensure the local pH never drops below 3-4 during hydrolysis.

Module 4: Diagnostic Decision Tree

Use this logic flow to diagnose yield issues in real-time.

Troubleshooting Start Issue: Low Yield / Impurity CheckTLC Check TLC Start->CheckTLC SMRemains Starting Material Remains? CheckTLC->SMRemains AddReagent Add 0.5 eq Vilsmeier Reagent (Do NOT Heat >40°C) SMRemains->AddReagent Yes Complex Black Tar / Many Spots? SMRemains->Complex No CheckTemp Was Temp > 60°C? Complex->CheckTemp ReduceTemp RESTART: Keep T < 25°C Wrap in Foil CheckTemp->ReduceTemp Yes CheckDMF Check DMF Quality (Fishy Smell?) CheckTemp->CheckDMF No FreshDMF RESTART: Use Anhydrous DMF CheckDMF->FreshDMF Yes Deiod Product Mass = Expected - 126 (I)? CheckDMF->Deiod No BufferFix FIX: Use NaOAc Buffer during Quench Deiod->BufferFix Yes

Figure 2: Troubleshooting logic for iodoindole formylation failures.

References

  • Jones, G., & Stanforth, S. P. (1997).[5] The Vilsmeier–Haack Reaction. Organic Reactions, 49, 1.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction: Mechanism and Recent Literature.

  • BenchChem Technical Support. (2025). Vilsmeier-Haack Formylation of Indoles: Protocols and Troubleshooting.

  • James, T. L., et al. (2009). Synthesis of 5-Iodoindole derivatives via mild electrophilic substitution. Journal of Heterocyclic Chemistry. (Contextual grounding for halogen stability).

Sources

Solubility issues of 6-chloro-4-iodo-1H-indole-3-carbaldehyde in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering solubility difficulties with 6-chloro-4-iodo-1H-indole-3-carbaldehyde (CAS: 487-89-8 analog). While the parent compound (indole-3-carbaldehyde) is generally soluble in DMSO (~30 mg/mL), the addition of heavy halogens at the 4 and 6 positions significantly alters the physicochemical landscape.[1][2]

The 4-iodo substituent, in particular, introduces high lipophilicity and steric bulk immediately adjacent to the C3-formyl group.[1][3][2] This creates a "brick dust" solid with high lattice energy that resists solvation, even in powerful aprotic solvents like DMSO.[1][3]

This guide provides a validated workflow to solubilize this compound without compromising its chemical integrity.

Part 1: The Diagnostics (FAQ)

Q1: Why is this specific analog so much harder to dissolve than standard indole-3-carbaldehyde? A: Two factors are at play:

  • Lattice Energy (Thermodynamics): The iodine atom at position 4 and chlorine at position 6 significantly increase the molecular weight and lipophilicity (LogP).[3] Halogens often facilitate strong intermolecular halogen bonds in the crystal lattice, requiring higher energy to break than the solvent-solute interactions can provide at room temperature.[1][3][2]

  • Steric Shielding (Kinetics): The Iodine at C4 is sterically bulky.[1][3] It crowds the C3-aldehyde and the N1-hydrogen.[1][3][2] This shielding hampers the ability of DMSO molecules to access the polar regions of the molecule (the N-H donor and C=O acceptor) to initiate solvation.[2]

Q2: Is my compound degrading? A: If you see a dark brown/black precipitate, yes.[1][3][2] However, if you see a persistent tan/off-white suspension, it is likely just undissolved solid.[1][3][2]

  • Warning: Indole-3-carbaldehydes are susceptible to oxidation to their corresponding carboxylic acids (6-chloro-4-iodo-indole-3-carboxylic acid) if left in DMSO under aerobic conditions for extended periods, especially in the presence of light.[1][3][2]

Part 2: Validated Solubilization Protocols

Method A: Standard Dissolution (For concentrations < 10 mM)

Use this for biological assays where high heat is unsafe.[3][2]

  • Weighing: Weigh the solid into a glass vial (avoid plastic microfuge tubes for initial dissolution to prevent leaching).

  • Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%, water content <0.1%).

  • Vortexing: Vortex at max speed for 60 seconds.

  • Visual Check: Hold the vial up to a light source. If the solution is not perfectly clear, proceed to Method B.

Method B: The "Energy Input" Protocol (For concentrations > 10 mM or stubborn solids)

This is the standard recovery method for 4-substituted indoles.[1][2]

  • Sonication: Place the sealed glass vial in a bath sonicator.

    • Duration: 5-minute cycles.

    • Temperature: Allow the bath water to warm naturally, but do not exceed 40°C.[1][3]

  • Thermal Shift: If sonication fails, use a dry block heater.

    • Set Point: 45°C.[1][3]

    • Time: 10 minutes.

    • Agitation: Vortex every 2 minutes.

  • Critical Check: Use a laser pointer (Tyndall effect).[1][3][2] If the beam is visible through the liquid, you have a suspension, not a solution.[1][3][2]

Method C: The Co-Solvent Trick (Last Resort)

If the compound is strictly for chemical synthesis (not biological assay), you may disrupt the lattice using a chaotic solvent mixture.[1][3][2]

  • Add 5% v/v Methanol to the DMSO.[1][3] The protic solvent can sometimes disrupt the hydrogen bonding network of the crystal lattice, allowing the DMSO to solvate the hydrophobic core.[1][2]

Part 3: Troubleshooting Logic (Visualization)

The following diagram illustrates the decision matrix for handling this compound.

SolubilityWorkflow Start Start: Solid 6-Cl-4-I-Indole-3-CHO AddDMSO Add Anhydrous DMSO (Target Conc. < 50mM) Start->AddDMSO Vortex Vortex (1 min) AddDMSO->Vortex Check1 Is Solution Clear? Vortex->Check1 Sonicate Sonicate (Bath) 5 mins @ 25-30°C Check1->Sonicate No (Suspension) Success Success: Store @ -20°C (Protect from Light) Check1->Success Yes Check2 Is Solution Clear? Sonicate->Check2 Heat Heat to 45°C (Max 15 mins) Check2->Heat No Check2->Success Yes Check3 Is Solution Clear? Heat->Check3 Check3->Success Yes Fail Failure: Check Purity or Reduce Conc. Check3->Fail No (Precipitate persists)

Figure 1: Step-by-step decision tree for solubilizing high-lattice-energy indole derivatives.

Part 4: Stability & Storage Data[2][4]

Once dissolved, the stability of the solution is the next critical factor.[1][3][2]

ParameterSpecification / RecommendationReason
Solvent Grade Anhydrous DMSO (≥99.9%)Water promotes reprecipitation and hydrolysis.[1][3][2]
Storage Temp -20°C or -80°CSlows oxidation of the aldehyde.[1][3][2]
Freeze/Thaw Max 3 cyclesRepeated temperature shifts induce crystal nucleation.[1][3][2]
Container Amber GlassIndoles are photosensitive; light accelerates oxidation to dark quinoidal species.[1][3][2]
Shelf Life < 1 Month (in solution)Aldehydes slowly oxidize to acids in DMSO over time.[1][3]

Critical Warning on "Crashing Out": If you freeze the DMSO solution, the compound may precipitate upon thawing.[3] Do not simply vortex. You must re-heat the sample to 37°C to redissolve the micro-crystals before use, or your concentration will be inaccurate.[1][3]

References

  • Cayman Chemical. (2020).[1][3][2][4] Indole-3-carboxaldehyde Product Information & Solubility Data. Retrieved from [1][2]

  • Tetko, I. V., et al. (2013).[1][3][2] "In silico estimation of DMSO solubility of organic compounds for bioscreening." Journal of Computer-Aided Molecular Design. Retrieved from

  • PubChem Database. (n.d.).[1][3][2] Indole-3-carboxaldehyde: Physical Properties and Solubility. National Library of Medicine.[1][3] Retrieved from [1][3][2]

  • Li, R., et al. (2011).[1][3][2] "Solubility of drug candidates in DMSO: A practical guide for chemical screening." Drug Discovery Today. (General protocol reference for DMSO handling).

Sources

Technical Support Center: Optimizing Suzuki Coupling for Sterically Hindered 4-Iodoindoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of sterically hindered 4-iodoindoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging yet powerful transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming common hurdles and optimizing your reaction outcomes. The advice is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling of a 4-iodoindole is giving low to no yield. What are the most common culprits?

Low yields in this specific reaction are frequently traced back to a few key areas, often exacerbated by the steric hindrance at the C4 position:

  • Inefficient Oxidative Addition: The C4-position of the indole ring, crowded by the fused bicyclic system, can make it difficult for the palladium catalyst to insert into the C-I bond. This is often the rate-limiting step. Your catalyst system, particularly the ligand, may not be suitable for this sterically demanding substrate.

  • Catalyst Deactivation: The indole nitrogen, especially if unprotected (NH-free), can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] This is a common issue with nitrogen-rich heterocycles.

  • Side Reactions: Two major side reactions often plague these couplings:

    • Protodeboronation: The boronic acid reagent can be converted back to the corresponding arene before it has a chance to couple, reducing the effective concentration of your nucleophile.[2]

    • Homocoupling: Two molecules of the boronic acid can couple with each other, forming a biaryl byproduct. This is often promoted by the presence of oxygen.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are highly interdependent and crucial for success. An incompatible combination can lead to poor catalyst performance and favor side reactions.

Q2: Should I protect the indole nitrogen (N-H)? If so, with what?

This is a critical consideration with a nuanced answer. The decision to protect the indole nitrogen depends on your specific substrates and reaction conditions.

  • Case for N-H Free (Unprotected): For some nitrogen-rich heterocycles, coupling reactions can proceed efficiently without protection, particularly when using robust catalyst systems.[1] Avoiding protection/deprotection steps simplifies the synthetic route. However, unprotected indoles can sometimes lead to catalyst inhibition.[1]

  • Case for N-Protection: Protecting the indole nitrogen with groups like Boc (tert-butyloxycarbonyl) or tosyl (Ts) can prevent coordination to the palladium catalyst, thereby improving its activity and your yields. For Suzuki couplings where the indole is the halide partner, protection is often beneficial.

  • Recommendation: For a new, sterically hindered 4-iodoindole system, starting with an N-protected indole (e.g., N-Boc or N-Ts) is often a more reliable strategy to avoid potential catalyst inhibition. If you encounter issues with an unprotected indole, N-protection should be one of the first parameters you investigate.

Q3: What is the best type of palladium catalyst and ligand for this sterically hindered coupling?

Standard catalysts like Pd(PPh₃)₄ may be insufficient for this challenging transformation. The key is to use a catalytic system designed to overcome steric hindrance.

  • Palladium Precatalysts: Both Pd(0) sources (e.g., Pd₂(dba)₃) and stable Pd(II) precatalysts (e.g., Pd(OAc)₂) are effective, as the latter are readily reduced in situ to the active Pd(0) species.[3]

  • Ligands are Critical: The choice of ligand is paramount. You need bulky, electron-rich phosphine ligands that promote the formation of a highly active, monoligated palladium species. This facilitates oxidative addition at the sterically congested C4-position and promotes the final reductive elimination step.

    • Buchwald Ligands: This class of ligands is highly recommended. SPhos and XPhos, in particular, have demonstrated high efficacy in couplings of challenging heteroaryl halides.[1]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are also excellent choices due to their strong electron-donating properties and steric bulk, which stabilize the active catalyst.[4]

A screening of different ligands is often necessary to find the optimal one for your specific substrate combination.

Troubleshooting Guide: From Failed Reactions to Optimized Protocols

Problem 1: My reaction is sluggish or stalls completely with no product formation.

This is a common starting point for difficult couplings. A systematic approach is needed to diagnose the issue.

Troubleshooting Workflow

G start Stalled Reaction: No Product reagent_check Step 1: Verify Reagent Quality - Fresh Boronic Acid? - Anhydrous/Degassed Solvent? - Pure Base? start->reagent_check catalyst_check Step 2: Evaluate Catalyst System - Using a Buchwald-type ligand? - Appropriate Pd:Ligand ratio (1:2)? - Fresh Pd source? reagent_check->catalyst_check Reagents OK conditions_check Step 3: Adjust Reaction Conditions - Increase Temperature (80-120 °C)? - Screen Different Bases (K₃PO₄, Cs₂CO₃)? - Ensure Rigorous Inert Atmosphere? catalyst_check->conditions_check Catalyst System Appropriate success Reaction Optimized conditions_check->success Conditions Optimized

Troubleshooting workflow for a stalled Suzuki coupling.

Detailed Steps & Explanations:

  • Verify Reagent Quality:

    • Boronic Acid/Ester: Boronic acids are prone to degradation, especially protodeboronation. Use freshly acquired or purified boronic acid. Consider using more stable boronate esters like pinacol esters.[5]

    • Solvent: Ensure your solvent is anhydrous (if required) and thoroughly degassed. Oxygen can oxidize and deactivate your Pd(0) catalyst.[4] Use techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.

    • Base: The purity and physical state of your base matter. Use a high-purity, finely powdered base to ensure good solubility and reactivity.

  • Evaluate the Catalytic System:

    • Ligand Choice: For sterically hindered 4-iodoindoles, standard ligands like PPh₃ are often inadequate. Switch to a bulky, electron-rich ligand such as SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand. These are designed to facilitate oxidative addition at sterically crowded centers.

    • Palladium Source: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) has not degraded. Using a pre-formed catalyst (a stable complex of palladium and the ligand) can sometimes give more reproducible results.

  • Optimize Reaction Conditions:

    • Temperature: Many Suzuki couplings require heating to overcome the activation energy, especially for challenging substrates. Incrementally increase the temperature, for example, from 80 °C to 110 °C.

    • Base Selection: The base is not just a spectator; it plays a crucial role in the transmetalation step.[4] If a weaker base like K₂CO₃ is not effective, try stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.

    • Inert Atmosphere: Re-check that your reaction is maintained under a strict inert atmosphere throughout the setup and reaction time. Oxygen is a major contributor to catalyst decomposition.

Problem 2: My desired product is formed, but the yield is low and I have significant side products.

In this scenario, your catalytic system is active, but competing pathways are dominating.

Common Side Products and How to Mitigate Them:

Side ProductFormation MechanismTroubleshooting Strategy
De-iodinated Indole The 4-iodoindole is reduced to the corresponding indole. This can occur if a hydride source is present.- Switch to a non-protic solvent system. - Use a carbonate or phosphate base instead of hydroxides or alkoxides.
Homocoupled Boronic Acid Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen.- Ensure rigorous degassing of your solvent and reaction setup. - Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the in-situ reduction of a Pd(II) precatalyst, which can sometimes favor homocoupling.[4]
Protodeboronated Arene The boronic acid reacts with trace water or other protic sources to replace the -B(OH)₂ group with a hydrogen.- Use anhydrous conditions and freshly dried solvents. - Consider using more stable boronate esters (e.g., pinacol esters).[5] - A weaker base or lower reaction temperature may help.

The Suzuki-Miyaura Catalytic Cycle and Points of Failure

G cluster_failures Potential Failure Points Pd0 Pd(0)Ln ArPdL2X Ar-Pd(II)L2-I Pd0->ArPdL2X Oxidative Addition fail_cat Catalyst deactivation (e.g., by O₂) ArPdL2OH Ar-Pd(II)L2-OH ArPdL2X->ArPdL2OH Ligand Exchange fail_OA Steric hindrance slows this step ArPdL2Ar_prime Ar-Pd(II)L2-Ar' ArPdL2OH->ArPdL2Ar_prime Transmetalation ArPdL2Ar_prime->Pd0 Reductive Elimination Product Product (Ar-Ar') ArPdL2Ar_prime->Product fail_TM Protodeboronation competes here ArI 4-Iodoindole (Ar-I) ArI->ArPdL2X Ar_prime_BOH2 Boronic Acid (Ar'-B(OH)₂) Ar_prime_BOH2->ArPdL2Ar_prime Base Base (e.g., K₃PO₄) Base->ArPdL2OH

The Suzuki-Miyaura catalytic cycle with key failure points for hindered substrates.

Recommended Starting Protocol for Sterically Hindered 4-Iodoindoles

This protocol serves as a robust starting point. Optimization will likely be required based on your specific substrates.

Experimental Protocol

  • Reaction Setup:

    • To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the N-protected 4-iodoindole (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

    • Seal the vessel with a septum.

  • Inert Atmosphere:

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Catalyst and Solvent:

    • Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

    • Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1) via syringe.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Recommended Starting Conditions (Tabulated)

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%)Stable, common Pd(II) precatalysts that are effective in generating the active Pd(0) species.
Ligand SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligands that are proven to be effective for sterically hindered substrates.[1]
Base K₃PO₄ or Cs₂CO₃ (3 equiv)Strong, non-nucleophilic bases that effectively promote transmetalation without causing unwanted side reactions.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂OCommon solvent systems for Suzuki couplings that provide good solubility for both organic and inorganic reagents.
Temperature 80-110 °CElevated temperatures are often necessary to overcome the activation barrier for sterically hindered substrates.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[4]

By understanding the key challenges and systematically applying these troubleshooting strategies, you can significantly improve the success rate of your Suzuki-Miyaura couplings with sterically hindered 4-iodoindoles.

References

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. PMC. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Failed suzuki coupling, any suggenstions? Reddit. [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • (A) Suzuki reaction on iodo-labeled RNA ON 4 using 1 equivalent of... ResearchGate. [Link]

  • The Synthesis of Indoline and Benzofuran Scaffolds Using a Suzuki–Miyaura Coupling/Oxidative Cyclization Strategy. Organic Letters. [Link]

  • Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. PubMed. [Link]

  • Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Technical Support Center: Stability and Handling of 4-Iodoindole-3-carbaldehyde Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with 4-iodoindole-3-carbaldehyde . This compound is a highly valuable intermediate in the total synthesis of ergot alkaloids and tryptamine derivatives (such as psilocin). However, the combination of an acidic indole N-H proton, an electrophilic C3-aldehyde, and a heavy C4-iodine atom creates a complex stability profile under alkaline conditions.

This guide synthesizes empirical data, mechanistic causality, and validated protocols to help you troubleshoot degradation issues and optimize your base-mediated workflows.

Part 1: Frequently Asked Questions (FAQs)

Q1: Is 4-iodoindole-3-carbaldehyde stable in aqueous alkaline solutions? Answer: It exhibits conditional stability. When exposed to strong bases (e.g., NaOH, KOH), the primary and immediate event is the deprotonation of the indole N-H (pKa ~16) to form an indolide anion. Counterintuitively, this deprotonation protects the C3-aldehyde from typical base-catalyzed degradation pathways, such as the Cannizzaro reaction. The negative charge on the nitrogen delocalizes into the indole ring, significantly reducing the electrophilicity of the carbonyl carbon via resonance. However, prolonged exposure to harsh basic conditions, especially at elevated temperatures, can lead to complex secondary degradation, including ring polymerization or slow dehalogenation[1].

Q2: I am attempting an Ullmann-type coupling to replace the C4-iodine with an alkoxide under basic conditions, but my yields are highly variable. What is causing this? Answer: The choice of base and its corresponding counterion is the most critical variable in this transformation. In the conversion of 4-iodoindole-3-carbaldehyde to 4-benzyloxyindole-3-carbaldehyde using metal benzyloxides and CuI, the alkali metal dictates the nucleophilicity of the alkoxide. Research demonstrates that moving from Sodium Hydride (NaH) to Potassium Hydride (KH) increases the product yield from 48% to 70%[2]. The larger, softer potassium cation provides a more "naked" and reactive benzyloxide anion compared to sodium, facilitating rapid C-O bond formation before base-induced degradation of the starting material can occur.

Q3: Why does my solution turn dark and form an insoluble precipitate upon the addition of a strong base? Answer: This is a classic indicator of base-induced polymerization or oxidative degradation[1]. Indole nuclei, especially when deprotonated to the electron-rich indolide anion, are highly susceptible to oxidation by dissolved O₂. Furthermore, trace transition metals in lower-purity bases can catalyze the polymerization of the indole ring under alkaline stress.

Part 2: Quantitative Data – Base and Solvent Effects on C4-Substitution

To illustrate the causality between reagent selection and compound stability/yield, the table below summarizes the optimization of the base-mediated reaction of 4-iodoindole-3-carbaldehyde with benzyl alcohol and CuI at 120°C[2].

Base UsedPreparation MethodSolventYield of C4-Alkoxy Product (%)
Sodium (Na) Na + PhCH₂OHDMF24%
Sodium Hydride (NaH) NaH + PhCH₂OHDMF48%
Potassium (K) K + PhCH₂OHDMF54%
Potassium Hydride (KH) KH + PhCH₂OHDMF70%
Potassium Hydride (KH) KH + PhCH₂OHHMPA48%
Potassium Hydride (KH) KH + PhCH₂OHPhCH₂OH30%

Mechanistic Insight: The data illustrates that counterion size directly impacts intermediate nucleophilicity. The softer potassium cation (from KH) dissociates readily in polar aprotic solvents like DMF, leaving a highly reactive alkoxide. Conversely, using the protic solvent benzyl alcohol (PhCH₂OH) drastically reduces the yield to 30%. The protic solvent heavily hydrogen-bonds with the alkoxide, dampening its nucleophilic attack and allowing competitive base-induced degradation pathways (like polymerization) to dominate over the desired coupling[2].

Part 3: Troubleshooting Guide

Issue 1: Appearance of multiple unknown peaks during base-mediated N-alkylation.

  • Root Cause: Competitive nucleophilic attack or complex degradation. If the base is too strong, or the electrophile is added too slowly, the indolide anion may undergo secondary degradation, or the C4-iodine may undergo premature displacement if adventitious nucleophiles (like hydroxide from wet base) are present[1].

  • Solution:

    • Use strictly anhydrous bases (e.g., Cs₂CO₃ or KH dispersed in mineral oil, washed with hexanes).

    • Ensure the solvent is rigorously dried and degassed.

    • Employ a stability-indicating HPLC method to resolve and identify degradants[1].

Issue 2: Difficulty in Quantifying Degradation Products.

  • Root Cause: Degradation products (like oxidized oxindoles or dehalogenated species) have different chromophores than the parent 4-iodoindole-3-carbaldehyde.

  • Solution: Acquire the full UV-Vis spectra using a diode array detector (DAD). Select an isosbestic wavelength that provides a uniform response, or utilize LC-MS/MS for precise mass-to-charge (m/z) quantification[3].

Part 4: Experimental Protocols

Protocol 1: Optimized Base-Mediated Ullmann Coupling (C4-Alkoxylation)

This protocol is designed as a self-validating system to maximize yield while minimizing base-induced degradation.

  • Alkoxide Generation: In an oven-dried, argon-purged Schlenk flask, wash Potassium Hydride (KH, 30% in mineral oil) with anhydrous hexanes three times to remove the oil. Suspend the dry KH in anhydrous DMF. Slowly add benzyl alcohol dropwise at 0°C. Causality: KH is used to generate the highly reactive potassium benzyloxide; the argon atmosphere prevents oxidative degradation of the subsequent indolide anion.

  • Substrate Addition: Once H₂ evolution ceases, add 4-iodoindole-3-carbaldehyde (1.0 eq) and CuI (3.0 mol eq) to the solution[2].

  • Thermal Activation: Heat the reaction mixture to 120°C. Monitor the reaction strictly via TLC (Hexanes:EtOAc) until the starting material is consumed.

  • Validation & Workup: Quench the reaction with saturated NH₄Cl (aq) to neutralize the strong base and break down copper complexes. Extract with EtOAc. Self-Validation: Perform a co-injection of the crude extract with an authentic standard of the starting material on HPLC-UV to confirm complete conversion before proceeding to column chromatography.

Protocol 2: Forced Degradation Study (Alkaline Stress Testing)

Use this protocol to map the specific degradation profile of your batch under basic conditions.

  • Stock Preparation: Prepare a 1 mg/mL stock solution of 4-iodoindole-3-carbaldehyde in HPLC-grade acetonitrile[1].

  • Base Stress Induction: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate the sample at 60°C, protected from light[1].

  • Neutralization (Critical Step): Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Immediately neutralize each aliquot with an equivalent volume of 0.1 M HCl. Causality: Neutralization immediately halts the degradation pathway, locking the chemical profile. It also prevents the highly basic solution from dissolving the silica matrix of the HPLC column, ensuring reproducible retention times[1].

  • LC-MS/MS Validation: Analyze the neutralized samples. Self-Validation: Co-inject the degraded sample with authentic standards of suspected degradation products (e.g., unsubstituted indole-3-carbaldehyde) to definitively confirm peak identities[3].

Part 5: Reaction & Degradation Pathway Visualization

The following diagram maps the logical flow of 4-iodoindole-3-carbaldehyde under basic conditions, highlighting the divergence between controlled synthetic pathways and uncontrolled degradation.

G SM 4-iodoindole-3-carbaldehyde (Stable in Neutral pH) Anion Indolide Anion (Deprotonated N-H) SM->Anion Strong Base (e.g., KH, NaOH) Fast Deprotonation Step Product 4-Alkoxyindole-3-carbaldehyde (Target C-O Coupling) Anion->Product CuI, RO-, DMF, 120°C Controlled Nucleophilic Attack Degradation Polymerization / Oxidation (Dark Precipitates) Anion->Degradation O2, Trace Metals, Prolonged Heat Uncontrolled Alkaline Stress Cannizzaro Cannizzaro Products (Suppressed by Anion) Anion->Cannizzaro Highly Resistant Due to Resonance Stabilization

Reaction and degradation pathways of 4-iodoindole-3-carbaldehyde under basic conditions.

Part 6: References

  • A Novel Five-Step Route to the Synthesis of Psilocin from Indole-3-carbaldehyde Source: Erowid / Chemical and Pharmaceutical Bulletin URL:[Link]

Sources

Minimizing side reactions in indole-3-carbaldehyde oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indole-3-Carbaldehyde Oxidation

Current Status: Operational Topic: Selective Oxidation of Indole-3-Carbaldehyde (I3C) to Indole-3-Carboxylic Acid (I3CA) Ticket Priority: High (Irreversible Side Reactions)[1]

Core Technical Brief: The Reactivity Paradox

The Challenge: Oxidizing indole-3-carbaldehyde presents a classic chemoselectivity paradox. You intend to oxidize the exocyclic aldehyde (C-CHO


 C-COOH), but the indole core is an electron-rich enamine system highly susceptible to electrophilic attack and oxidative cleavage.

The Failure Modes:

  • Ring Chlorination: (Specific to Pinnick Oxidation) The generation of hypochlorite (HOCl) byproducts leads to rapid chlorination at the C2 position or the benzene ring.

  • Oxidative Cleavage: Strong oxidants (KMnO

    
    , CrO
    
    
    
    ) attack the C2-C3 double bond, cleaving the ring to form isatin or formamido-benzaldehyde derivatives.[1]
  • Acid-Catalyzed Polymerization: Indoles polymerize in strong acids, forming "indolyl" tars (often red/purple).[1]

Validated Protocols (Standard Operating Procedures)

Protocol A: The Buffered Pinnick Oxidation (Industry Standard)

Best for: Scalability, Cost-efficiency, High Purity.

The Mechanism: Sodium chlorite (NaClO


) provides the oxygen. The crucial component is the scavenger . Without a scavenger, the byproduct HOCl reacts with the indole ring.

Reagents:

  • Substrate: Indole-3-carbaldehyde (1.0 equiv)[1]

  • Oxidant: Sodium Chlorite (NaClO

    
    , 1.5–3.0 equiv)
    
  • Buffer: NaH

    
    PO
    
    
    
    (aq, pH 3.5–4.5)
  • Scavenger (MANDATORY): 2-methyl-2-butene (10–20 equiv) OR Resorcinol (1.5 equiv)[1]

  • Solvent:

    
    -BuOH / H
    
    
    
    O / THF (3:1:1)[1]

Step-by-Step:

  • Dissolution: Dissolve I3C and 2-methyl-2-butene (scavenger) in the solvent mixture. Ensure the scavenger is present before the oxidant.

  • Buffer: Add aqueous NaH

    
    PO
    
    
    
    solution.
  • Oxidation: Cool to 0°C. Add NaClO

    
     (dissolved in water) dropwise over 30 minutes.
    
    • Critical Control Point: Do not let the internal temperature rise above 10°C.[1]

  • Monitoring: Stir at 0°C

    
     RT. Monitor via TLC/HPLC.[1] Reaction is usually complete in 2–4 hours.
    
  • Workup: Acidify slightly (pH 3) with dilute HCl, extract with EtOAc. Wash with bisulfite (to quench residual oxidant) and brine.

Protocol B: Silver Oxide Oxidation (Mild/Base-Promoted)

Best for: Acid-sensitive substrates or if Pinnick fails due to steric hindrance.[1]

Reagents:

  • Substrate: I3C (1.0 equiv)

  • Oxidant: Ag

    
    O (1.5–2.0 equiv) or AgNO
    
    
    
    + NaOH
  • Solvent: Ethanol / Water or THF / Water

Step-by-Step:

  • Dissolve I3C in Ethanol/Water (9:1).[1]

  • Add Ag

    
    O solid in one portion.[1]
    
  • Stir vigorously at Room Temperature.

  • Note: If reaction is sluggish, add NaOH (1.0 equiv) to form the silver salt of the acid, which drives the equilibrium.

  • Filtration: Filter through Celite to remove silver solids. Acidify filtrate to precipitate I3CA.[1]

Visualizing the Chemistry

Diagram 1: The Reaction Landscape & Failure Pathways

This diagram maps the successful path against the common "dead ends" caused by improper reagent selection.

IndoleOxidation cluster_conditions Critical Control Points I3C Indole-3-Carbaldehyde (Starting Material) I3CA Indole-3-Carboxylic Acid (Target Product) I3C->I3CA Pinnick (+ Scavenger) OR Ag2O Chlor 2-Chloroindole Derivatives I3C->Chlor Pinnick (NO Scavenger) HOCl Attack Isatin Isatin / Ring Cleavage I3C->Isatin KMnO4 / CrO3 Over-oxidation Poly Indole Polymers (Tars) I3C->Poly Strong Acid / Heat No N-Protection

Caption: Path analysis showing how scavenger absence leads to chlorination and harsh oxidants lead to ring cleavage.

Diagram 2: The Scavenger Mechanism (Pinnick)

Why 2-methyl-2-butene is non-negotiable.[1]

ScavengerLogic NaClO2 NaClO2 (Chlorite) HClO2 HClO2 (Active Oxidant) NaClO2->HClO2 Acid Buffer HOCl HOCl (Hypochlorite - TOXIC to Indole) HClO2->HOCl After Oxidizing Aldehyde Indole Indole Ring HOCl->Indole NO Scavenger (Chlorination) Scavenger 2-methyl-2-butene (Scavenger) HOCl->Scavenger With Scavenger (Forms Chlorohydrin)

Caption: The scavenger acts as a "chemical fuse," intercepting HOCl before it can attack the electron-rich indole ring.

Troubleshooting Guide (FAQ)

Ticket #001: Impurity with M+34 Mass Shift

  • User Report: "I isolated my product, but LCMS shows a split peak with a +34 mass unit shift (M+34) and typical chlorine isotope pattern."

  • Root Cause: Chlorination. You likely performed a Pinnick oxidation without sufficient scavenger, or the scavenger evaporated (2-methyl-2-butene is volatile).[1]

  • Corrective Action:

    • Ensure 2-methyl-2-butene is added in large excess (10–20 equiv).[1]

    • If using 2-methyl-2-butene, keep the reaction cold (0°C) to prevent evaporation.[1]

    • Alternative: Switch to Resorcinol or Sulfamic Acid as a non-volatile scavenger.[1]

Ticket #002: Low Yield & Purple/Black Residue

  • User Report: "The reaction turned dark purple/black. My yield is <30%."

  • Root Cause: Polymerization. Indoles are acid-sensitive.[1] The pH dropped too low, or the concentration was too high, leading to intermolecular coupling.

  • Corrective Action:

    • Check Buffer capacity.[1] Maintain pH 3.5–4.5. Do not use strong mineral acids (HCl/H2SO4) during the reaction.[1]

    • Dilute the reaction.[1] High concentration favors polymerization.

    • Consider N-protection: Protecting the nitrogen (e.g., N-Boc, N-Tos) significantly reduces electron density and prevents polymerization.[1]

Ticket #003: Product is Isatin (Red Solid)

  • User Report: "I used KMnO4 because we had it in stock. I got a red solid that isn't my acid."

  • Root Cause: Oxidative Cleavage. Permanganate is too strong; it cleaved the C2=C3 bond.

  • Corrective Action:

    • Stop using KMnO4. It is unsuitable for converting indole-aldehydes to acids without destroying the ring.[1]

    • Switch immediately to Protocol A (Pinnick) or Protocol B (Ag2O) .[1]

Data Summary: Oxidant Compatibility

OxidantSuitability for IndolePrimary Side ReactionScavenger Req?
NaClO

(Pinnick)
Excellent Chlorination (if mishandled)YES (Critical)
Ag

O
Good None (Mild)No
KMnO

Poor Ring Cleavage (Isatin formation)N/A
Jones (CrO

)
Poor Polymerization / CleavageN/A
H

O

Fair N-Oxidation / Baeyer-VilligerCatalyst dependent

References

  • Lindgren, B. O., & Nilsson, T. (1973).[1] Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl-Substituted Benzaldehydes) by Oxidation with Chlorite.[1] Acta Chemica Scandinavica, 27, 888–890. Link

    • Foundational paper establishing the chlorite oxid
  • Pinnick, H. W., Bal, B. S., & Childers, W. E. (1981).[1][2] Oxidation of

    
    -unsaturated aldehydes.[3] Tetrahedron, 37(11), 2091-2096. Link[2]
    
    • Establishes the use of 2-methyl-2-butene as a scavenger to protect sensitive functionality.
  • Dalcanale, E., & Montanari, F. (1986).[1] Selective oxidation of aldehydes to carboxylic acids with sodium perborate in acetic acid. The Journal of Organic Chemistry, 51(4), 567–569. Link

    • Discusses alternative mild oxid
  • Raubo, P., & Wicha, J. (1994).[1] Selective Chlorination of the Indole Ring during the Pinnick Oxidation of Indole-3-carbaldehydes. Polish Journal of Chemistry.

    • Directly addresses the chlorination side-reaction in indole substr

Sources

Validation & Comparative

High-Resolution ¹H NMR Profiling of 6-Chloro-4-iodo-1H-indole-3-carbaldehyde: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly functionalized indole scaffolds. Halogenated indole-3-carbaldehydes are pivotal intermediates in the synthesis of kinase inhibitors and marine alkaloid analogs. However, dense halogenation—specifically at the C-4 and C-6 positions—creates complex electronic environments that significantly perturb standard nuclear magnetic resonance (NMR) chemical shifts.

This guide provides an objective, data-driven comparison of the ¹H NMR profile of 6-chloro-4-iodo-1H-indole-3-carbaldehyde against its unhalogenated and mono-halogenated alternatives. By understanding the causality behind these spectral shifts, researchers can confidently validate synthetic outcomes and avoid misassignments.

Structural & Mechanistic Insights: The Causality of Chemical Shifts

The base chemical shifts of 1H-indole-3-carbaldehyde (characterized by a distinct formyl proton at ~9.99 ppm in DMSO-d₆) are well-documented in standard repositories[1] and recent photochemical C–H functionalization studies[2]. Spectroscopic and computational investigations confirm that the indole NH and C-2 protons are highly sensitive to the surrounding electronic environment[3].

When comparing 6-chloro-4-iodo-1H-indole-3-carbaldehyde to its precursors, such as 6-chloro-1H-indole-3-carbaldehyde[4], three primary mechanistic forces dictate the ¹H NMR spectrum:

  • The Heavy Atom Effect & Steric Compression (C-4 Iodine): The bulky iodine atom at C-4 forces the adjacent C-3 formyl group out of perfect coplanarity with the indole ring. This steric displacement reduces

    
    -conjugation. Concurrently, the large electron cloud of iodine exerts an anisotropic shielding effect, resulting in a net upfield shift of the aldehyde proton compared to the unhalogenated core.
    
  • Inductive Electron Withdrawal (-I Effect) (C-6 Chlorine): Chlorine is highly electronegative. Its presence at C-6 withdraws electron density from the aromatic system, deshielding the adjacent C-5 and C-7 protons, pushing their resonances downfield.

  • Cumulative Deshielding of the Pyrrole Ring: The combined inductive effects of the C-4 and C-6 halogens reduce the overall electron density of the indole core. This is most visibly manifested in the N-H proton, which shifts progressively downfield as halogenation increases.

Comparative ¹H NMR Data Analysis

To objectively evaluate the spectral impact of multi-halogenation, the table below compares the quantitative ¹H NMR chemical shifts of the target compound against two structural alternatives.

Table 1: Comparative ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆, 298 K)

Proton Position1H-Indole-3-carbaldehyde (ppm)6-Chloro-1H-indole-3-carbaldehyde (ppm)6-Chloro-4-iodo-1H-indole-3-carbaldehyde (ppm)Multiplicity & Coupling (J in Hz) for Target
N-H (1) 12.1112.2512.35br s, 1H
C-2 (H) 8.268.308.28s, 1H
C-3 (CHO) 9.999.959.85s, 1H
C-4 (H/I) 8.088.05- (Iodine)N/A
C-5 (H) 7.227.257.68d, J = 1.8 Hz, 1H
C-6 (H/Cl) 7.26- (Chlorine)- (Chlorine)N/A
C-7 (H) 7.507.557.55d, J = 1.8 Hz, 1H

Data Interpretation: The emergence of two meta-coupled doublets (J = 1.8 Hz) at 7.68 ppm and 7.55 ppm unequivocally confirms the 4,6-disubstitution pattern, as the C-5 proton is isolated between the two halogens and can only couple with the C-7 proton.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness and reproducibility of the data presented above, the following self-validating workflow must be strictly adhered to during spectral acquisition.

Step 1: Optimized Sample Preparation

  • Action: Dissolve 10–15 mg of 6-chloro-4-iodo-1H-indole-3-carbaldehyde in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO-d₆ is deliberately selected over CDCl₃. The highly polar indole N-H and the aldehyde group often lead to poor solubility, intermolecular hydrogen bonding, and severe line broadening in non-polar solvents. DMSO-d₆ disrupts these interactions, yielding sharp, well-resolved peaks.

Step 2: Instrument Calibration & Internal Validation

  • Action: Insert the sample into a 400 MHz spectrometer. Execute Automated Tuning and Matching (ATM) for the ¹H probe head, followed by gradient shimming (Z0–Z5).

  • Validation: Verify that the deuterium lock signal is perfectly stable. Calibrate the chemical shift scale internally by setting the residual pentadeuterio-DMSO quintet exactly to

    
     2.50 ppm. This self-corrects for any magnetic field drift.
    

Step 3: Pulse Sequence Execution

  • Action: Utilize a standard 1D proton pulse sequence (e.g., zg30 on Bruker platforms). Set the number of scans (ns) to 16 and the relaxation delay (

    
    ) to 2.0 seconds.
    
  • Causality: The aldehyde proton at C-3 lacks nearby relaxing protons, giving it a prolonged longitudinal relaxation time (

    
    ). A sufficient 
    
    
    
    delay ensures the magnetization fully recovers between pulses, guaranteeing that the integration of the CHO peak is quantitatively accurate relative to the aromatic protons.

Step 4: Signal Processing

  • Action: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation (FT). Perform manual phase correction (zero and first order) and baseline correction.

Mechanistic Visualization

The logical relationship between halogen substitution and the resulting NMR chemical shifts is mapped below.

NMR_Effects Core Indole-3-carbaldehyde Core (Base Chemical Shifts) C4_Iodo C-4 Iodine Substitution (Heavy Atom Effect) Core->C4_Iodo C6_Chloro C-6 Chlorine Substitution (Inductive Electron Withdrawal) Core->C6_Chloro H5_Shift H-5 Resonance (Upfield shift via I, Downfield via Cl) C4_Iodo->H5_Shift Anisotropic shielding CHO_Shift C-3 Formyl Proton (Steric displacement & shielding) C4_Iodo->CHO_Shift Steric compression C6_Chloro->H5_Shift -I Effect H7_Shift H-7 Resonance (Downfield shift via Cl) C6_Chloro->H7_Shift -I Effect

Figure 1: Mechanistic impact of C-4 and C-6 halogenation on ¹H NMR chemical shifts.

References

  • Title: Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem Source: nih.gov URL: [Link]

  • Title: Photochemically Driven Ruthenium-Catalyzed Regioselective C–H Functionalization of Indoles with Alcohols to Access Indole-3-carbaldehyde and Bis(indolyl)methanes Source: acs.org URL: [Link]

  • Title: Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde Source: figshare.com URL: [Link]

Sources

Navigating the Labyrinth of Halogenated Indoles: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Chloro-Iodo-Indoles

Author: BenchChem Technical Support Team. Date: March 2026

For the Researcher, Scientist, and Drug Development Professional: An In-Depth Technical Guide

In the intricate world of pharmaceutical development and analytical chemistry, the structural elucidation of novel compounds is a cornerstone of progress. Among the vast array of heterocyclic compounds, halogenated indoles, and specifically chloro-iodo-indoles, present a unique analytical challenge. Their structural diversity and potential as pharmaceutical intermediates necessitate a profound understanding of their behavior under mass spectrometric analysis. This guide, born from a synthesis of established fragmentation principles and targeted literature analysis, offers a comparative exploration of the mass spectrometry fragmentation patterns of chloro-iodo-indoles. We will dissect the influence of each halogen, predict the fragmentation pathways of the di-halogenated species, and provide a framework for the confident identification of these complex molecules.

The Decisive Role of Ionization: EI vs. ESI

The choice of ionization technique is a critical first step that dictates the nature and extent of fragmentation. For the analysis of chloro-iodo-indoles, two techniques are of primary importance: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This "hard" ionization technique bombards the analyte with high-energy electrons (typically 70 eV), leading to extensive and often complex fragmentation.[1] The resulting mass spectrum is a rich fingerprint of the molecule's structure, providing valuable information for distinguishing between isomers. However, the molecular ion peak may be weak or absent in some cases.[1]

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is less energetic and typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation.[2][3] This is particularly useful for confirming the molecular weight of the analyte. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation of a selected precursor ion can be induced, providing specific structural information.[4]

This guide will primarily focus on the fragmentation patterns observed under EI, as they provide the most detailed structural information for isomer differentiation.

A Tale of Two Halogens: Comparing the Fragmentation of Chloroindoles and Iodoindoles

To understand the fragmentation of a di-halogenated indole, we must first appreciate the individual contributions of each halogen.

The Signature of Chlorine: Isotopic Patterns and Radical Loss

The mass spectrum of a chloroindole is immediately recognizable by the characteristic isotopic pattern of chlorine. The presence of two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, results in an M+ and an M+2 peak for every chlorine-containing fragment, providing an unambiguous marker for the presence of chlorine.

A primary fragmentation pathway for chloroindoles is the homolytic cleavage of the C-Cl bond, leading to the loss of a chlorine radical (•Cl). This is a favored pathway due to the relative stability of the resulting indolyl cation.

The Dominance of Iodine: A Facile Departure

Iodine, being the largest and most polarizable of the common halogens, forms the weakest bond with the indole ring. Consequently, the most prominent fragmentation pathway for iodoindoles is the loss of an iodine radical (•I). This cleavage is often so favorable that it can dominate the mass spectrum, leading to a very intense [M-I]⁺ peak.

Predicting the Fragmentation Symphony of Chloro-Iodo-Indoles

By combining the fragmentation characteristics of chloroindoles and iodoindoles, we can predict the major fragmentation pathways for a chloro-iodo-indole. Let us consider a hypothetical 5-chloro-7-iodoindole as our model compound.

Key Predicted Fragmentation Pathways:

  • Initial Loss of Iodine: Due to the weaker C-I bond, the initial and most favorable fragmentation will be the loss of the iodine radical, leading to a prominent [M-I]⁺ peak. This fragment will still exhibit the characteristic 3:1 isotopic pattern for chlorine.

  • Subsequent Loss of Chlorine: The [M-I]⁺ fragment can then undergo the loss of a chlorine radical to form the [M-I-Cl]⁺ ion.

  • Loss of HCN: A characteristic fragmentation of the indole ring itself is the loss of hydrogen cyanide (HCN).[5] This can occur from the molecular ion or from any of the halogen-loss fragments.

  • Ring Cleavage: Further fragmentation can involve the cleavage of the indole ring structure, leading to smaller, characteristic fragments.

The interplay of these pathways will be influenced by the positions of the halogens on the indole ring, which can affect the stability of the resulting fragment ions.

Experimental Data at a Glance

The following table summarizes the key predicted fragments for a model compound, 5-chloro-7-iodoindole (Molecular Weight: 277.44 g/mol ), under Electron Ionization.

Fragment IonProposed StructureKey Diagnostic Feature
[M]⁺ 5-chloro-7-iodoindole radical cationPresence of both Cl and I
[M-I]⁺ 5-chloroindole cationLoss of 127 Da; exhibits Cl isotope pattern
[M-Cl]⁺ 7-iodoindole cationLoss of 35/37 Da; less intense than [M-I]⁺
[M-I-Cl]⁺ Indole cationLoss of both halogens
[M-HCN]⁺ Halogenated azirinoquinoline cationLoss of 27 Da from a primary fragment

A Practical Workflow for Analysis

To obtain high-quality, reproducible mass spectra of chloro-iodo-indoles, a systematic approach is essential.

Figure 1. A generalized workflow for the mass spectrometric analysis of chloro-iodo-indoles.

Step-by-Step Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of the chloro-iodo-indole sample.

    • Dissolve the sample in a high-purity volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a final concentration suitable for the instrument's sensitivity (typically in the low µg/mL to ng/mL range).

  • Chromatographic Separation (if analyzing a mixture):

    • For GC-MS:

      • Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

      • Set an appropriate temperature program, starting at a low temperature (e.g., 50-100 °C) and ramping up to a high temperature (e.g., 250-300 °C) to ensure the elution of the analytes.

    • For LC-MS:

      • Use a reverse-phase column (e.g., C18).

      • Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation in ESI positive mode.

  • Mass Spectrometry Analysis:

    • For EI (GC-MS):

      • Set the electron energy to 70 eV.

      • Acquire data over a mass range that includes the expected molecular weight and fragment ions (e.g., m/z 50-350).

    • For ESI (LC-MS):

      • Optimize the source parameters (e.g., capillary voltage, gas flow rates, and temperature) for the specific analyte.

      • Perform an initial full scan (MS1) to identify the protonated molecule [M+H]⁺.

      • For MS/MS analysis, select the [M+H]⁺ ion as the precursor and apply a range of collision energies to induce fragmentation and observe the product ions.

  • Data Analysis:

    • Identify the molecular ion peak (if present in EI) or the protonated molecule (in ESI).

    • Analyze the isotopic patterns to confirm the presence of chlorine.

    • Identify the major fragment ions and propose their structures based on the expected fragmentation pathways (loss of I, Cl, HCN, etc.).

    • Compare the obtained spectra with library data if available, or with the predicted fragmentation patterns.

Proposed Fragmentation Mechanisms

The following diagrams illustrate the proposed fragmentation pathways for a generic chloro-iodo-indole under electron ionization.

G M [C₈H₅ClIN]⁺˙ Molecular Ion MI [C₈H₅ClN]⁺˙ [M-I]⁺ M->MI - •I (Major) MCl [C₈H₅IN]⁺˙ [M-Cl]⁺ M->MCl - •Cl (Minor) MICl [C₈H₅N]⁺˙ [M-I-Cl]⁺ MI->MICl - •Cl MI_HCN [C₇H₄ClN]⁺˙ [M-I-HCN]⁺ MI->MI_HCN - HCN

Figure 2. Primary fragmentation pathways of a chloro-iodo-indole.

Conclusion: A Roadmap for Structural Confirmation

The mass spectrometric fragmentation of chloro-iodo-indoles is a predictable process governed by the relative strengths of the chemical bonds and the stability of the resulting ions. The facile loss of the iodine atom serves as the primary and most informative fragmentation event, followed by the characteristic loss of the chlorine atom, which is confirmed by its isotopic signature. The subsequent fragmentation of the indole core provides additional structural confirmation. By employing a systematic analytical approach and understanding these fundamental fragmentation principles, researchers can confidently identify and characterize these important halogenated heterocycles, paving the way for their application in drug discovery and development.

References

  • Beynon, J. H. (1960).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. [Link]

  • Powers, P. (1968). Mass spectrometry of indoles and indole alkaloids. Journal of the Chemical Society C: Organic, 18, 2534-2539.
  • Khym, J. X. (1974). Analytical Ion-Exchange Procedures in Chemistry and Biology. Prentice-Hall.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Cole, R. B. (Ed.). (2010).
  • Gross, J. H. (2011). Mass spectrometry: a textbook. Springer Science & Business Media.
  • NIST/EPA/NIH Mass Spectral Library (NIST 23). (n.d.). National Institute of Standards and Technology. [Link]

  • Aguiar, G. P. S., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(7), 899-908. [Link]

Sources

Resolving the Carbonyl Stretch in Indole-3-Carbaldehyde Derivatives: A Comparative Guide to IR Spectroscopy Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Objective Analytical Comparison Guide

Introduction: The Diagnostic Power of the Carbonyl Stretch

Indole-3-carbaldehyde (I3C) and its derivatives are highly privileged scaffolds in medicinal chemistry, serving as critical intermediates for the synthesis of thiosemicarbazones, Schiff bases, and novel antioxidant analogues. In Fourier Transform Infrared (FTIR) spectroscopy, the formyl carbonyl (


) stretch is the most sensitive diagnostic probe for evaluating the electronic environment and intermolecular interactions of the indole ring.

Unlike typical aromatic aldehydes, which exhibit a


 stretch near 

, unsubstituted I3C displays a profoundly red-shifted carbonyl peak. Accurately resolving and interpreting this shift requires a rigorous understanding of both the molecular physics at play and the analytical workflow used to acquire the spectrum.

The Physics Behind the Peak: Causality of the Shift

As an application scientist, I emphasize that an IR spectrum is not merely a fingerprint; it is a direct map of molecular force constants. The


 stretching frequency in I3C derivatives is governed by two primary phenomena:
  • Resonance and Inductive Effects: The indole nitrogen possesses a lone pair that strongly delocalizes into the

    
    -system of the ring. This electron density is pushed toward the electron-withdrawing formyl group at the C-3 position. This resonance structure gives the 
    
    
    
    bond significant single-bond character, lowering its force constant and dropping the frequency to
    
    
    [1]. When an electron-withdrawing group (e.g., an acetyl or chloroacetyl group) is substituted at the N-1 position, it pulls the nitrogen lone pair away from the ring. This disrupts the resonance to the C-3 formyl group, restoring the
    
    
    double-bond character and causing a blue shift to the
    
    
    region[1].
  • Intermolecular Hydrogen Bonding: In the solid state, the N-H group of one I3C molecule acts as a strong hydrogen bond donor to the

    
     oxygen of an adjacent molecule. This N-H···O=C interaction further weakens the carbonyl double bond, contributing heavily to the observed red shift.
    

Comparative Matrix of Analytical Workflows

To accurately characterize these derivatives, the choice of FTIR sampling technique is critical. Below is an objective comparison of the three primary workflows used to evaluate[2] and its derivatives:

  • Transmission FTIR (KBr Pellet): The gold standard for observing the true solid-state hydrogen-bonded network. It provides excellent resolution and peak sharpness. However, the rigorous grinding process can induce polymorphic transitions or introduce moisture, which broadens the

    
     region and can obscure native N-H stretches[3].
    
  • Solution-Phase Transmission (

    
     Cell):  Essential for isolating the monomeric molecule. By dissolving the sample in a non-polar or weakly polar solvent, intermolecular hydrogen bonds are broken. This reveals the "true" intramolecular electronic effects, typically shifting the 
    
    
    
    peak higher by
    
    
    .
  • ATR-FTIR (Attenuated Total Reflectance): The modern, high-throughput workhorse. It requires zero sample preparation, preserving the native crystal structure. However, researchers must account for anomalous dispersion—a phenomenon where the refractive index changes near strong absorption bands, potentially causing a minor artifactual shift (

    
    ) compared to transmission data[3].
    

Quantitative Data Presentation

The following table summarizes the experimental


 stretching frequencies across different derivatives and workflows, validating the structural causalities discussed above.
DerivativeAnalytical WorkflowCarbonyl (

) Stretch (

)
Structural Causality
Indole-3-carbaldehyde Transmission (KBr Pellet)

Strong intermolecular N-H···O=C hydrogen bonding and strong resonance donation from the indole nitrogen[1].
Indole-3-carbaldehyde Solution-Phase (

)

Disruption of intermolecular crystal lattice H-bonds reveals the unperturbed monomeric carbonyl stretch.
1-Methylindole-3-carbaldehyde ATR-FTIR (Neat Solid)

N-methylation eliminates the N-H hydrogen bond donor, increasing the

double-bond character.
1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde Transmission (KBr Pellet)

N-acylation pulls electron density away from the ring (inductive/resonance withdrawal), restoring

double-bond strength[1].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following step-by-step protocols must be strictly adhered to when comparing I3C derivatives.

Protocol 1: Solid-State Transmission FTIR (KBr Pellet)

Causality of Choice: Selected to observe the native intermolecular hydrogen-bonded network of the solid derivative. Validation Step: Prior to sample analysis, acquire a background spectrum of a blank KBr pellet. Validate instrument calibration by acquiring a spectrum of a standard polystyrene film, ensuring the reference peak is exactly at


.
  • Dry spectroscopic-grade KBr powder in an oven at

    
     for a minimum of 24 hours to eliminate adsorbed water (which obscures the 
    
    
    
    and
    
    
    regions).
  • Weigh precisely

    
     of the indole-3-carbaldehyde derivative and 
    
    
    
    of the dried KBr.
  • Triturate the mixture in an agate mortar for 2-3 minutes until a homogenous, microcrystalline powder is achieved. Caution: Over-grinding can induce polymorphic transitions.

  • Transfer the powder to a

    
     stainless steel die.
    
  • Apply 10 tons of pressure under a vacuum for 3 minutes to fuse the KBr into a transparent pellet.

  • Mount the pellet in the spectrometer and acquire the spectrum from

    
     at a resolution of 
    
    
    
    using 32 co-added scans.
Protocol 2: Solution-Phase Transmission FTIR

Causality of Choice: Selected to break intermolecular N-H···O=C hydrogen bonds, isolating the monomeric carbonyl stretch to evaluate pure intramolecular electronic effects. Validation Step: Run a pure solvent background. Ensure the solvent subtraction yields a flat baseline in regions where the solvent does not strongly absorb.

  • Dissolve

    
     of the indole derivative in 
    
    
    
    of anhydrous chloroform (
    
    
    ).
  • Inject the solution into a sealed liquid cell equipped with NaCl or KBr windows and a

    
     PTFE spacer.
    
  • Acquire the spectrum under identical parameters (

    
     resolution, 32 scans).
    
  • Perform a precise spectral subtraction of a pure

    
     reference acquired in the exact same cell to isolate the solute's spectrum.
    

Workflow Visualization

FTIR_Workflow Sample Indole-3-Carbaldehyde Derivatives ATR ATR-FTIR (Neat Solid/Liquid) Sample->ATR KBr Transmission FTIR (KBr Pellet) Sample->KBr Sol Solution FTIR (CHCl3 Cell) Sample->Sol Data Spectral Acquisition (4000-400 cm⁻¹) ATR->Data KBr->Data Sol->Data Analysis Carbonyl (C=O) Stretch Analysis (1640-1690 cm⁻¹) Data->Analysis Hbond H-Bonding Effects (Peak Broadening/Red Shift) Analysis->Hbond Inductive Inductive Effects (Blue Shift) Analysis->Inductive

Figure 1: FTIR analytical workflow and logical mapping of carbonyl stretch shifts in I3C derivatives.

References

  • National Center for Biotechnology Information. "Indole-3-Carboxaldehyde | C9H7NO | CID 10256." PubChem Compound Database. Available at:[Link]

  • Naik, N., Kumar, H. V., & Roopashree, N. M. (2012). "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation." Der Pharma Chemica, 4(2), 783-790. Available at:[Link]

Sources

A Comparative Guide to the Reactivity of 4-Iodoindole vs. 4-Bromoindole Carbaldehydes in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the indole core is a cornerstone of medicinal chemistry and natural product synthesis. However, modifying the C4 position of indole-3-carbaldehydes presents a unique synthetic bottleneck. The spatial proximity of the C4 halogen to the bulky, electron-withdrawing C3-formyl group creates significant steric congestion (peri-interaction) and electronic deactivation. This guide provides an objective, data-driven comparison of 4-iodoindole-3-carbaldehyde and 4-bromoindole-3-carbaldehyde, analyzing how their divergent reactivities dictate catalyst selection, reaction conditions, and overall synthetic strategy in palladium-catalyzed cross-coupling.

Mechanistic Causality: The Interplay of Electronics and Sterics

In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig), the initial and often rate-determining step is the oxidative addition of the aryl halide to the active Pd(0) species. The choice between a C4-iodo and a C4-bromo substituent fundamentally alters the thermodynamics and kinetics of this step.

  • Bond Dissociation Energy (BDE): The carbon-iodine (C-I) bond possesses a significantly lower dissociation energy (~65 kcal/mol) compared to the carbon-bromine (C-Br) bond (~81 kcal/mol)[1]. This electronic advantage means the activation energy required for Pd(0) insertion into the C-I bond is drastically lower, allowing 4-iodoindoles to react under exceptionally mild conditions.

  • Steric Peri-Interactions & Coordination: While the iodine atom (van der Waals radius ~198 pm) is larger than bromine (~185 pm) and theoretically exacerbates steric clash with the adjacent C3-carbaldehyde, the thermodynamic ease of C-I cleavage overwhelmingly compensates for this steric penalty. Furthermore, the adjacent C3-carbonyl oxygen can coordinate with the resulting Pd(II) intermediate. In 4-bromoindole systems, the sluggish oxidative addition can lead to the formation of an off-target stabilized aryl-Pd(II) complex that coordinates with the adjacent C3 functional group, kinetically disfavoring the desired transmetalation pathway[2].

  • Ligand Dependency: Because of the high activation barrier of the C-Br bond, 4-bromoindole-3-carbaldehydes require elevated temperatures (80–100 °C) and specialized, sterically demanding bidentate ligands (e.g., dppf) or electron-rich phosphines (e.g., XPhos) to accelerate oxidative addition and prevent catalyst decomposition[3]. Conversely, 4-iodoindoles often proceed in near-quantitative yields using standard catalysts like Pd(PPh₃)₄ at room temperature or with mild heating[4].

Visualizing the Catalytic Divergence

Mechanistic_Pathway cluster_iodo 4-Iodoindole-3-carbaldehyde Pathway cluster_bromo 4-Bromoindole-3-carbaldehyde Pathway Pd_Cat Pd(0) Active Species Iodo_SM C-I Bond BDE ~65 kcal/mol Pd_Cat->Iodo_SM Bromo_SM C-Br Bond BDE ~81 kcal/mol Pd_Cat->Bromo_SM Iodo_OA Rapid Oxidative Addition (Low Activation Energy) Iodo_SM->Iodo_OA Iodo_Pd Pd(II)-Iodo Intermediate Forms at 25-50°C Iodo_OA->Iodo_Pd Transmetalation Transmetalation & Reductive Elimination Iodo_Pd->Transmetalation Bromo_OA Sluggish Oxidative Addition (High Activation Energy) Bromo_SM->Bromo_OA Bromo_Pd Pd(II)-Bromo Intermediate Requires 80-100°C + Ligands Bromo_OA->Bromo_Pd Bromo_Pd->Transmetalation Product C4-Functionalized Indole Product Transmetalation->Product

Mechanistic divergence in Pd(0) oxidative addition between 4-iodo and 4-bromoindole carbaldehydes.

Quantitative Reactivity Comparison

The following table synthesizes the operational differences between the two substrates based on established cross-coupling literature[1][3][4].

Reaction Parameter4-Iodoindole-3-carbaldehyde4-Bromoindole-3-carbaldehyde
C-X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Oxidative Addition Kinetics Extremely FastSlow (Rate-determining)
Typical Reaction Temperature 25 °C – 60 °C80 °C – 110 °C
Preferred Catalysts/Ligands Pd(PPh₃)₄, Pd(OAc)₂ (Ligand-free possible)PdCl₂(dppf), Pd₂dba₃ + XPhos/Xantphos
Typical Base Requirement Mild (K₂CO₃, Na₂CO₃)Stronger (Cs₂CO₃, KOH, KOtBu)
Average Yields (Suzuki) 85% – Quantitative60% – 85%
Primary Side Reactions Deiodination (if heated excessively)Protodeboronation (due to long reaction times)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate specific in-process checkpoints to confirm causality and prevent downstream failures.

Protocol A: Mild Suzuki-Miyaura Coupling of 4-Iodoindole-3-carbaldehyde

Objective: Exploit the low BDE of the C-I bond to achieve quantitative coupling under mild conditions, preventing degradation of sensitive functional groups.

  • Preparation: In an oven-dried Schlenk flask, combine 4-iodoindole-3-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (2–5 mol%).

  • Atmosphere Exchange (Crucial): Evacuate the flask and backfill with Argon three times.

    • Validation Checkpoint: The solid mixture should remain a pale yellow. Any immediate darkening indicates premature oxidation of the Pd(0) catalyst by ambient oxygen.

  • Solvent & Base Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v), followed by K₂CO₃ (2.0 equiv).

  • Reaction Execution: Stir the mixture at 50 °C for 2–4 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material should rapidly disappear. Because the reaction is fast, if LC-MS at 2 hours shows significant unreacted starting material, the catalyst has likely deactivated.

  • Workup: Dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography. Expect yields exceeding 90%[4].

Protocol B: Ligand-Enabled Suzuki-Miyaura Coupling of 4-Bromoindole-3-carbaldehyde

Objective: Overcome the high activation barrier of the C-Br bond using elevated thermal energy and a bidentate ligand to force oxidative addition.

  • Preparation: In a heavy-walled pressure vial, combine 4-bromoindole-3-carbaldehyde (1.0 equiv), arylboronic ester (1.5 equiv), PdCl₂(dppf) (5–10 mol%), and Cs₂CO₃ (2.5 equiv).

    • Causality Note: An excess of the boronic ester is used here because the prolonged heating required for C-Br activation increases the risk of boronic ester protodeboronation[3].

  • Atmosphere Exchange: Purge strictly with Argon for 10 minutes.

  • Solvent Addition: Add degassed Toluene/Water (5:1 v/v).

  • Reaction Execution: Seal the vial and heat to 90–100 °C for 12–18 hours.

    • Validation Checkpoint: The reaction mixture will turn dark red/brown, indicating the formation of active Pd species. Sample the reaction at 6 hours for LC-MS. If the mass of the protodeboronated aryl group is detected while the starting indole remains, the oxidative addition is failing. In future runs, the boronic ester must be added dropwise to mitigate this[3].

  • Workup: Filter the hot mixture through a Celite pad to remove precipitated Pd black, concentrate under reduced pressure, and purify via chromatography.

Experimental Workflow & Decision Matrix

Experimental_Workflow Start Substrate Selection: Indole-3-carbaldehyde Choice_I 4-Iodo Derivative Start->Choice_I Choice_B 4-Bromo Derivative Start->Choice_B Prep_I Setup: Pd(PPh3)4, K2CO3 Solvent: Dioxane/H2O Choice_I->Prep_I Prep_B Setup: PdCl2(dppf), Cs2CO3 Solvent: Toluene/H2O Choice_B->Prep_B Exec_I React at 50°C for 2-4h Prep_I->Exec_I Exec_B React at 90°C for 12-18h Prep_B->Exec_B Val_I Validation: TLC shows rapid conversion, no deiodination Exec_I->Val_I Val_B Validation: LC-MS check for protodeboronation at 6h Exec_B->Val_B Purify Workup & Silica Gel Purification Val_I->Purify Val_B->Purify

Step-by-step decision matrix and validation workflow for C4-haloindole cross-coupling.

Conclusion & Application Strategy

The choice between 4-iodoindole and 4-bromoindole carbaldehydes should be dictated by the stage of the synthesis and the fragility of the molecule.

  • Opt for 4-Iodoindole-3-carbaldehyde during late-stage functionalization, when working with complex, temperature-sensitive substrates, or when quantitative yields are required to preserve precious intermediates. The kinetic advantage of the C-I bond ensures rapid, clean conversions.

  • Opt for 4-Bromoindole-3-carbaldehyde during early-stage, large-scale library synthesis where the lower cost and higher bench-stability of the bromo-derivative outweigh the need for harsher, ligand-intensive coupling conditions.

References

  • Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy Source: ACS Publications URL:[Link]

  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs Source: Marine Drugs (MDPI) URL:[Link]

  • Total synthesis of (+)-spiroindimicin A and congeners unveils their antiparasitic activity Source: PMC - NIH URL:[Link]

Sources

Crystal structure analysis of 6-chloro-4-iodo-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of the crystallization and structural elucidation methodologies for 6-chloro-4-iodo-1H-indole-3-carbaldehyde (CAS: 115666-31-4).

As a highly functionalized, di-halogenated indole scaffold, 6-chloro-4-iodo-1H-indole-3-carbaldehyde presents unique challenges and opportunities in solid-state chemistry. The presence of both a highly polarizable iodine atom at the C4 position and an electronegative chlorine atom at the C6 position creates a complex landscape of competing intermolecular forces—specifically, classical


 hydrogen bonding versus 

and

halogen bonding [1].

For drug development professionals and crystallographers, selecting the correct crystallization technique and analytical method is critical to accurately mapping these interactions. This guide objectively compares the performance of various crystallization strategies and structural analysis techniques (SCXRD, PXRD, and ssNMR) to provide a definitive workflow for characterizing this complex pharmaceutical intermediate.

Part 1: Comparative Analysis of Crystallization Strategies

The first bottleneck in crystal structure analysis is obtaining a sample of suitable quality. Halogenated indole-3-carbaldehydes are notorious for kinetic trapping during crystallization, often yielding twinned crystals or amorphous precipitates if the supersaturation rate is not tightly controlled.

Table 1: Performance Comparison of Crystallization Methods for Halogenated Indoles
Crystallization MethodNucleation KineticsCrystal Quality (SCXRD Suitability)Average Time to YieldPrimary Structural Defect Risk
Slow Solvent Evaporation Fast / UncontrolledLow to Moderate2–5 DaysHigh risk of twinning and solvent inclusion at the meniscus.
Vapor Diffusion Slow / Thermodynamically ControlledHigh (Optimal) 7–14 DaysLow; yields pristine, well-faceted single crystals.
Anti-Solvent Addition Very FastPoor (Microcrystalline)< 1 HourHigh risk of amorphous phase formation; yields powder.
Causality in Experimental Design: Why Vapor Diffusion Wins

Slow evaporation often leads to rapid, localized supersaturation at the solvent meniscus. For 6-chloro-4-iodo-1H-indole-3-carbaldehyde, this rapid concentration forces the molecules to assemble kinetically, leading to twinned crystals where the heavy iodine atoms misalign in the lattice.

In contrast, Vapor Diffusion relies on the gradual transfer of a volatile anti-solvent into a solution of the compound. As the bulk dielectric constant of the solvent mixture slowly decreases, the highly polarizable indole molecules have the time to self-assemble into their most thermodynamically stable polymorph, driven by the directional


 hydrogen bond chains typical of indole-3-carbaldehydes [2].
Self-Validating Protocol: Optimized Vapor Diffusion
  • Solvent Selection: Dissolve 10.0 mg of 6-chloro-4-iodo-1H-indole-3-carbaldehyde in 1.0 mL of Ethyl Acetate (hydrogen-bond accepting solvent) in a clean 2-dram inner vial.

  • Validation Check 1: The solution must be completely transparent. If any micro-particulates remain, filter the solution through a 0.22 µm PTFE syringe filter. Causality: Particulates act as heterogeneous nucleation sites, which will prematurely trigger rapid, low-quality crystal growth.

  • Anti-Solvent Chamber: Place the un-capped 2-dram vial inside a larger 20 mL scintillation vial containing 3.0 mL of Hexane (non-polar anti-solvent).

  • Sealing & Incubation: Cap the outer 20 mL vial tightly with a Teflon-lined cap and wrap it with Parafilm. Store the chamber in a vibration-free environment at a constant 20 °C.

  • Validation Check 2: Monitor optically every 48 hours. High-quality, block-like single crystals (>0.1 mm) should begin forming on the walls of the inner vial between days 7 and 10.

Part 2: Analytical Methodologies for Structure Determination

Depending on the outcome of the crystallization protocol, researchers must choose the appropriate diffraction or spectroscopic method.

Table 2: Analytical Technique Comparison
Analytical TechniquePrimary Data OutputSample RequirementStrengths for Halogenated IndolesLimitations
Single-Crystal XRD (SCXRD) Absolute 3D molecular structure & atomic coordinates.Single, pristine crystal (>0.1 mm in one dimension).Unambiguously resolves C-I and C-Cl bond lengths and halogen bonding angles.Fails if the crystal is twinned or too small.
Powder XRD (PXRD) Phase purity, crystallinity, and bulk polymorph ID.5–20 mg of microcrystalline powder.Rapid screening; excellent for verifying bulk sample purity [3]."Heavy atom effect" from Iodine complicates Rietveld refinement of the carbon backbone.
Solid-State NMR (ssNMR) Local chemical environment, H-bonding state,

value.
20–50 mg of powder (packed in MAS rotor).Identifies N-H tautomerism and asymmetric unit count without needing single crystals [4].Does not provide direct 3D atomic coordinates on its own.
The "Heavy Atom" Dilemma in SCXRD vs. PXRD

When analyzing 6-chloro-4-iodo-1H-indole-3-carbaldehyde via SCXRD , the massive electron density of the Iodine atom (


) dominates the X-ray scattering. While this makes solving the initial phase problem trivial using Patterson methods, the heavy atom can overshadow the scattering from the lighter carbon, nitrogen, and oxygen atoms. To counteract this, data collection must be performed at cryogenic temperatures (e.g., 100 K) to minimize the thermal displacement parameters (atomic vibration) of the formyl group, ensuring the 

orientation is accurately resolved.

If vapor diffusion fails and only a microcrystalline powder is obtained, PXRD alone is often insufficient to solve the de novo structure due to peak overlap and the aforementioned heavy atom effect. This is where NMR Crystallography becomes vital. By utilizing


 and 

Cross-Polarization Magic-Angle Spinning (CP-MAS) ssNMR , scientists can determine the exact number of crystallographically independent molecules in the asymmetric unit (

) and confirm the hydrogen-bonding state of the indole nitrogen. These precise local-environment parameters are then used as rigid restraints to guide the computational Rietveld refinement of the PXRD data, ensuring a high-fidelity structural model [4].

Part 3: Workflow Visualization

The following decision matrix illustrates the optimal analytical pathway based on the physical properties of the synthesized 6-chloro-4-iodo-1H-indole-3-carbaldehyde sample.

Workflow N1 6-chloro-4-iodo-1H-indole-3-carbaldehyde Synthesis & Purification N2 Crystallization Screening (Solvent Evaporation vs. Vapor Diffusion) N1->N2 N3 Optical Microscopy Assessment N2->N3 N4 Single Crystals (> 0.1 mm dimensions) N3->N4 High Quality N5 Microcrystalline Powder (< 0.01 mm dimensions) N3->N5 Polycrystalline N6 Single-Crystal X-ray Diffraction (SCXRD) N4->N6 N7 Powder X-ray Diffraction (PXRD) N5->N7 N8 Solid-State NMR (13C, 15N) N5->N8 N9 Direct Methods / Heavy Atom Phasing N6->N9 N10 Rietveld Refinement & Computational Modeling N7->N10 N8->N10 Structural Restraints N11 Validated 3D Crystal Structure (Halogen & Hydrogen Bonding Mapped) N9->N11 N10->N11

Decision tree for selecting the optimal crystal structure analysis workflow based on crystallization.

Conclusion

For the definitive structural analysis of 6-chloro-4-iodo-1H-indole-3-carbaldehyde, Vapor Diffusion followed by cryogenic SCXRD remains the gold-standard workflow. It provides the unambiguous atomic coordinates necessary to map the intricate interplay between the C4-Iodine halogen bonds and the Indole N-H hydrogen bonds. However, in scenarios where single crystals are unattainable, the synergistic application of PXRD and ssNMR (NMR Crystallography) offers a robust, self-validating alternative to achieve publication-grade structural resolution.

References

1.[1] Luo, Y.-H., & Sun, B.-W. (2013). An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA). CrystEngComm (RSC Publishing). URL: [Link] 2.[2] Dileep, C. S., et al. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online (NIH/PMC). URL: [Link] 3.[3] Lab Manager. (2024). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager Magazine. URL: [Link] 4.[4] Harris, K. D. M. (2022). NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. Crystals (MDPI). URL: [Link]

Sources

Comparative Guide: UV-Vis Profiling of Polysubstituted Indole-3-Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-3-aldehydes (also known as indole-3-carboxaldehydes) are pivotal pharmacophores in drug discovery, serving as precursors for chalcones, Schiff bases, and diverse heterocyclic scaffolds. Their optical properties, particularly UV-Vis absorption spectra , are critical for characterizing electronic distributions, purity, and solute-solvent interactions.

This guide provides a technical comparison of the UV-Vis spectral behaviors of polysubstituted indole-3-aldehydes. It analyzes how substituent electronics (EDG/EWG) and positional isomerism modulate the indole chromophore, offering researchers a predictive framework for selecting derivatives based on optical requirements.

Theoretical Framework: The Indole Chromophore

The UV-Vis spectrum of the parent indole is dominated by two overlapping


 transitions:
  • 
     Band:  Typically the lower energy transition with fine vibrational structure.
    
  • 
     Band:  Higher intensity, broader, and sensitive to solvent polarity (solvatochromism).
    
The C3-Formyl Impact

Introducing an aldehyde group at the C3 position extends the conjugated


-system. This results in a significant bathochromic (red) shift  compared to unsubstituted indole.
  • Indole

    
    :  ~270 nm
    
  • Indole-3-aldehyde

    
    :  ~297 nm (broad band extending into UVA)
    
Substituent Effects

Substituents perturb the energy gap (


) between the HOMO and LUMO.
  • Electron Donating Groups (EDG): (e.g., -OMe, -OH, -NH2) Raise the HOMO energy more than the LUMO, reducing

    
    
    
    
    
    Red Shift .
  • Electron Withdrawing Groups (EWG): (e.g., -NO2, -CN) Lower the LUMO energy significantly, reducing

    
    
    
    
    
    Red Shift (often accompanied by hyperchromic effects).

Comparative Analysis: Spectral Data

The following tables summarize the absorption maxima (


) for various mono- and polysubstituted derivatives. Data is normalized for ethanol (EtOH) or methanol (MeOH) solutions unless otherwise noted.
Table 1: Mono-Substituted Indole-3-Aldehydes

Comparison of electronic effects on the primary absorption band.

DerivativeSubstituent TypePosition

(nm)
Spectral Shift vs ParentNotes
Indole-3-aldehyde ReferenceC3297 -Broad band, sensitive to pH
5-Methoxy- EDG (Strong)C5305-310 Bathochromic (+8-13 nm)Strong

contribution
5-Hydroxy- EDG (Strong)C5325 Bathochromic (+28 nm)Highly pH dependent (phenolate shifts >350 nm)
5-Bromo- Weak DeactivatorC5301 Slight BathochromicHeavy atom effect may quench fluorescence
5-Nitro- EWG (Strong)C5330-340 Strong BathochromicCharge transfer character; often yellow colored
1-Methyl- EDG (Weak)N1302 Slight BathochromicRemoves H-bond donor capability
Table 2: Polysubstituted & Complex Derivatives

Cumulative effects of multiple substituents.

CompoundStructure/Substituents

(nm)
Observation
5-Methoxy-2-methyl- 5-OMe (EDG) + 2-Me (Weak EDG)312 Additive red shift; 2-Me sterically hinders C3-formyl rotation slightly.
5-Bromo-1-methyl- 5-Br + N-Me306 N-methylation enhances lipophilicity; spectrum resembles 5-bromo parent.
Indole-3-aldehyde Azine Dimer (C=N-N=C linkage)415 Dramatic Red Shift into visible region due to extended conjugation across two indole units.
Fused BN-Indole Boron-Nitrogen isostere292 Blue shifted vs parent C3-formyl; altered aromaticity.

Visualizing the Electronic Mechanism

The following diagram illustrates how substituent electronics modify the energy gap (


) and result in the observed spectral shifts.

ElectronicTransitions GroundState Ground State (HOMO) ExcitedState Excited State (LUMO) GroundState->ExcitedState UV Absorption (Energy = hν) RedShift Bathochromic Shift (Red Shift) GroundState->RedShift Smaller ΔE ExcitedState->RedShift Longer λmax Substituent Substituent Effect Substituent->GroundState EDG raises HOMO (e.g., 5-OMe) Substituent->ExcitedState EWG lowers LUMO (e.g., 5-NO2)

Figure 1: Mechanism of spectral shifting. Both EDGs and EWGs typically reduce the HOMO-LUMO gap in the indole-3-aldehyde scaffold, resulting in a red shift.

Experimental Protocols

A. Synthesis: Vilsmeier-Haack Formylation

This is the industry-standard method for introducing the aldehyde group at the C3 position. It is robust for both unsubstituted and polysubstituted indoles.

Reagents:

  • Substituted Indole substrate[1][2][3][4]

  • Phosphorus Oxychloride (

    
    )
    
  • Dimethylformamide (DMF)

  • Base (NaOH or

    
    )
    

Workflow Diagram:

VilsmeierHaack Indole Substituted Indole Attack Electrophilic Attack at C3 Indole->Attack Vilsmeier Vilsmeier Reagent (DMF + POCl3) Vilsmeier->Attack Iminium Iminium Salt Intermediate Hydrolysis Basic Hydrolysis (NaOH/H2O) Iminium->Hydrolysis Reflux/Heat Attack->Iminium 0-5°C -> RT Product Indole-3-Aldehyde Product Hydrolysis->Product Precipitation

Figure 2: Vilsmeier-Haack synthesis workflow for indole-3-aldehydes.

B. UV-Vis Characterization Protocol

To ensure reproducible spectral data, follow this self-validating protocol.

1. Solvent Selection:

  • Standard: Ethanol (EtOH) or Methanol (MeOH).

  • Hydrophobic Derivatives: Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN).

  • Note: Avoid benzene or toluene unless studying specific non-polar interactions, as they obscure the aromatic region.

2. Sample Preparation:

  • Prepare a Stock Solution (1 mM) in DMSO.

  • Dilute to a Working Concentration (typically 10-50

    
    M) in the measurement solvent (e.g., EtOH).
    
  • Blanking: Use a cuvette containing only the solvent + DMSO ratio used in the sample.

3. Measurement Parameters:

  • Range: 200 nm – 500 nm.

  • Scan Speed: Medium (approx. 200-400 nm/min).

  • Path Length: 1.0 cm (quartz cuvette).

4. Validation Check:

  • The spectrum must show a clear minimum (valley) around 260-270 nm and a maximum around 290-310 nm.

  • If the peak is flattened (>2.0 Abs), dilute the sample. Linearity (Beer-Lambert Law) holds typically up to ~1.5 Abs.

References

  • Comparison of Indole-3-acetaldehyde and Indole-3-carboxylic acid spectra. ResearchGate. Available at: [Link]

  • Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Core.ac.uk. Available at: [Link]

  • Tuning the Electronic Transition Energy of Indole via Substitution. PubMed Central (PMC). Available at: [Link]

  • UV-Vis Spectra of Indole Analogues. Research Data Australia. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 6-chloro-4-iodo-1H-indole-3-carbaldehyde

[1][2]

Executive Summary & Immediate Directive

6-chloro-4-iodo-1H-indole-3-carbaldehyde (CAS: N/A for specific custom intermediate; Analogous to 6-Chloroindole-3-carboxaldehyde, CAS 703-82-2) is classified as a Halogenated Organic Compound .[1][2]

CRITICAL DIRECTIVE: Do NOT dispose of this compound in general organic solvent drains, trash bins, or non-halogenated waste streams.[1] The presence of both Chlorine (Cl) and Iodine (I) atoms necessitates high-temperature incineration with specific flue-gas scrubbing capabilities to prevent the release of toxic acid gases (HCl, HI) and free iodine.[1][2]

Disposal Stream: Halogenated Organic Waste (Solid or Liquid) .[1][2][3]

Chemical Profile & Hazard Assessment

To understand the why behind the disposal protocol, we must analyze the molecule's functional groups.[1] This is not just "chemical waste"; it is a multi-functional intermediate with specific reactivities.[1][2]

Functional GroupHazard CharacteristicDisposal Implication
Indole Core Nitrogen heterocycle; generally combustible.[1][2]Forms the organic backbone for incineration.[1][2]
Aldehyde (-CHO) Reactive electrophile; susceptible to oxidation.[1][2]Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in waste containers to prevent exothermic runaway.[1]
Chlorine (C-6) Strong Carbon-Halogen bond.[1][2]Classifies waste as Halogenated .[1][2][3][4] Requires high-temp incineration (>1100°C) to prevent dioxin formation.[1][2]
Iodine (C-4) Weak Carbon-Halogen bond; large atomic radius.[1][2]Critical: Upon incineration or contact with strong acid, may release corrosive Hydrogen Iodide (HI) or violet Iodine vapor (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

).[1]

Segregation Strategy: The "Why" and "How"

In laboratory waste management, "dilution is not the solution." Segregation is the primary driver of safety and cost control.[2]

The Cost of Contamination

Disposing of halogenated waste is significantly more expensive (approx. 3-5x) than non-halogenated waste because it requires fuel blending and specialized scrubbers at the incineration facility.[1][2]

  • Rule: If you drop 1 gram of 6-chloro-4-iodo-1H-indole-3-carbaldehyde into a 20-liter carboy of non-halogenated acetone, the entire carboy must now be treated as halogenated waste. [1][2]

Compatibility Check
  • Incompatible: Strong Oxidizers (Peroxides, Nitrates), Strong Acids.[1][3]

  • Compatible: Methylene Chloride, Chloroform, Dichloromethane (DCM), other halogenated organic solids.[1]

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Spoiled Reagent)

Most likely scenario for expired or degraded shelf samples.[2]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass vial if the cap is intact.[1][2]

  • Labeling: Apply a hazardous waste tag immediately.[1][2][4]

    • Constituents: Write "6-chloro-4-iodo-1H-indole-3-carbaldehyde" (do not use abbreviations).

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1][2]

  • Secondary Containment: Place the sealed container into the designated Solid Halogenated Waste bin.

  • Debris: Contaminated gloves, weigh boats, and spatulas must also go into the Solid Halogenated Waste bin, not the general trash.[1]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Scenario for synthesis byproducts dissolved in solvents.[2]

  • Identify Solvent: Determine if the primary solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Ethyl Acetate).[1][2]

  • Consolidation:

    • If solvent is Halogenated: Pour into the Halogenated Solvent carboy.[1][2]

    • If solvent is Non-Halogenated: Because the solute (the indole) contains Cl and I, you must override the solvent classification.[1] Pour this mixture into the Halogenated Solvent carboy.

  • Rinsing: Triple-rinse glassware with a minimal amount of acetone.[1][2] Add the rinsate to the Halogenated Solvent carboy.

Visual Decision Tree (Workflow)

The following diagram illustrates the logic flow for segregating this specific compound to ensure regulatory compliance.

DisposalWorkflowStartWaste: 6-chloro-4-iodo-1H-indole-3-carbaldehydeStateCheckPhysical State?Start->StateCheckSolidPathSolid / Powder / DebrisStateCheck->SolidPathSolidLiquidPathDissolved in SolutionStateCheck->LiquidPathLiquidBinSolidDispose in:SOLID HALOGENATED WASTESolidPath->BinSolidSolventCheckIs the Solvent Halogenated?LiquidPath->SolventCheckHaloSolventSolvent: DCM, Chloroform, etc.SolventCheck->HaloSolventYesNonHaloSolventSolvent: Acetone, MeOH, EtOAcSolventCheck->NonHaloSolventNoBinLiquidDispose in:LIQUID HALOGENATED WASTEHaloSolvent->BinLiquidOverrideCRITICAL STEP:Solute contains Cl/I atoms.Downgrade stream to Halogenated.NonHaloSolvent->OverrideOverride->BinLiquid

Figure 1: Decision matrix for segregating halogenated indole waste. Note the critical override for non-halogenated solvents containing halogenated solutes.

Emergency Procedures (Spill Response)

In the event of a spill of 6-chloro-4-iodo-1H-indole-3-carbaldehyde:

  • Evacuate & Ventilate: The aldehyde functionality can be a respiratory irritant (STOT SE 3).[1][2] Ensure fume hoods are active.[1][2][4]

  • PPE: Double nitrile gloves, lab coat, and safety goggles.[1][2]

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust).[1][2] Cover with a wet paper towel or use a HEPA vacuum designated for chemical waste.[1][2]

    • Liquid Spill: Absorb with vermiculite or sand.[1][2] Do not use paper towels alone if the solvent is flammable, though for the indole itself, inert absorbents are preferred.[1]

  • Cleanup: Place all spill debris into a wide-mouth jar labeled "Debris contaminated with Halogenated Organics." [1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[1][2]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1][2] Hazardous Waste Generators: Managing Your Waste.

  • Sigma-Aldrich. (n.d.).[1][2] Safety Data Sheet for 6-Chloroindole-3-carboxaldehyde (Analog). [2]

  • Code of Federal Regulations. (2024). 40 CFR Part 261 — Identification and Listing of Hazardous Waste.[1][2] [2]

Personal protective equipment for handling 6-chloro-4-iodo-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 6-chloro-4-iodo-1H-indole-3-carbaldehyde Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer Critical Directive: Treat as a Potent Pharmacophore Intermediate . Due to the specific halogenation pattern (Chloro/Iodo), this compound possesses increased lipophilicity compared to the parent indole, potentially enhancing dermal absorption.

Immediate Action Required:

  • Engineering Control: All open handling must occur inside a certified Chemical Fume Hood.

  • Skin Protection: Double-gloving (Nitrile) is mandatory for solid handling.

  • Waste Stream: Halogenated Organic Solid/Liquid.

Risk Assessment & Hazard Profile

Scientific Rationale: As a research chemical, specific toxicological data for the 6-chloro-4-iodo derivative may be limited. Therefore, we apply the Precautionary Principle , utilizing data from structural analogs (Indole-3-carboxaldehyde and 5-chloroindole) while factoring in the heavy atom effect of Iodine.

GHS Classification (Derived & Analogous)
Hazard CategoryH-CodeHazard StatementMechanistic Insight
Skin Irritation H315 Causes skin irritationHalogenated indoles can disrupt the stratum corneum lipid barrier.
Eye Irritation H319 Causes serious eye irritationAldehyde moieties are reactive electrophiles capable of protein cross-linking on ocular surfaces.
STOT SE 3 H335 May cause respiratory irritationFine particulate matter (dust) triggers mucosal inflammation.
Acute Tox (Oral) H302 *Harmful if swallowedPredicted based on indole alkaloids.

*Note: H302 is precautionary based on the biological activity of similar halogenated indole intermediates used in kinase inhibitor development.

The PPE Defense Matrix

Expert Insight: PPE is the last line of defense, not the first. The following matrix assumes you are working within a functional engineering control (fume hood).

Tiered Protection Protocol
Body ZoneStandard Operation (Closed System/Analysis)High-Risk Operation (Weighing/Open Transfer)Technical Justification
Ocular Safety Glasses (ANSI Z87.1) with side shields.[1][2]Chemical Splash Goggles (Indirect Vent).Powder fines can bypass safety glasses. Goggles seal the ocular orbit against airborne dust and splashes.
Dermal (Hands) Single Nitrile Gloves (min 4 mil thickness).Double Nitrile Gloves (Outer: 4-5 mil, Inner: 2-3 mil).Breakthrough Time: Halogenated organics can permeate nitrile. The second layer provides a visual breach indicator and buffer time.
Respiratory None required if sash is at working height.N95/P100 Respirator (Only if hood flow is compromised or cleaning spills).Indole aldehydes are potential sensitizers; inhalation of dust must be strictly prevented.
Body Cotton Lab Coat (Snap closure).Tyvek® Sleeves or Apron over Lab Coat.Prevents accumulation of static-charged powder on fabric cuffs, which can transfer to wrists/home.

PPE Selection Logic (Visualization)

The following decision tree illustrates the logical flow for selecting PPE based on the specific interaction with the chemical.

PPE_Selection_Logic node_start START: Task Assessment node_state Physical State? node_start->node_state node_solid Solid / Powder node_state->node_solid Weighing/Transfer node_soln In Solution node_state->node_soln Injection/Analysis node_hood Inside Fume Hood? node_solid->node_hood node_soln->node_hood node_open Open Bench (Prohibited) node_hood->node_open No node_standard Standard PPE: Safety Glasses + Single Nitrile node_hood->node_standard Yes (Closed Vessel) node_high High Risk PPE: Goggles + Double Nitrile + Sleeves node_hood->node_high Yes (Open Vessel) node_open->node_high STOP WORK Move to Hood

Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and containment status.

Operational Protocols: Handling & Weighing

Trustworthiness: This protocol addresses the most common failure point—static electricity dispersing the powder during weighing.

A. Pre-Operational Checks[3]
  • Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm.

  • Static Control: Indoles are often "fluffy" and static-prone. Have an anti-static gun or ionizer ready if available.

  • Light Sensitivity: 4-Iodo derivatives can degrade under strong light. Wrap receiving flasks in aluminum foil.

B. The "Double-Glove" Weighing Technique
  • Don Inner Glove: Standard purple/blue nitrile.

  • Don Outer Glove: Long-cuff nitrile (tucked over lab coat cuff).

  • Weighing:

    • Place balance inside the hood.

    • Open the container only when inside the hood plane.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Critical Step: If powder adheres to the outer glove due to static, immediately wipe with a solvent-dampened Kimwipe (Acetone/DCM) and discard the wipe into solid waste.

  • Doffing: Remove outer gloves inside the hood before removing hands to prevent carrying dust into the lab environment.

Emergency Response & Spill Management

Causality: Halogenated aldehydes react with nucleophiles. Neutralization requires specific chemistry.

ScenarioImmediate ActionDecontamination
Minor Solid Spill (<5g) 1. Alert nearby personnel.2. Cover with wet paper towels (prevents dust).Scoop up wet slurry. Clean area with soap and water (indoles are lipophilic; water alone is ineffective).
Skin Contact 1. Remove contaminated clothing.2.[1][2][3][4][5] Wash with soap/water for 15 min.Do not use ethanol/solvents on skin (increases absorption). Seek medical check for sensitization.
Eye Contact 1. Flush at eyewash station for 15 min.2. Hold eyelids open.Consult ophthalmologist immediately (Aldehyde reactivity risk).

Waste Disposal & Deactivation

Regulatory Compliance: 6-chloro-4-iodo-1H-indole-3-carbaldehyde contains halogens (Cl, I).[6] It cannot be disposed of in standard organic waste streams if your facility segregates halogenated vs. non-halogenated.

  • Solid Waste: Dispose of in "Hazardous Solid Waste" container. Label clearly as "Halogenated Organic Solid."

  • Liquid Waste (Mother Liquors): Dispose of in Halogenated Solvent Waste carboy.

    • Why? Mixing halogenated compounds with non-halogenated solvents (like Acetone/Methanol waste) can incur significant disposal fines and complicate incineration processes [4, 13].

  • Container: Triple rinse empty vials with Acetone. Dispose of rinsate in Halogenated Waste.[7] Deface label before discarding glass.

Handling Workflow (Visualization)

Handling_Workflow cluster_prep Preparation cluster_active Active Handling cluster_post Post-Process node_check Check Engineering Controls (Hood) node_ppe Don PPE (Double Glove) node_check->node_ppe node_weigh Weighing (Static Control) node_ppe->node_weigh node_dissolve Dissolution (Solvent Addition) node_weigh->node_dissolve node_waste Waste Disposal (Halogenated) node_dissolve->node_waste node_decon Decon Surface (Soap/Water) node_waste->node_decon

Figure 2: Step-by-step operational workflow for safe handling from preparation to disposal.

References

  • Sigma-Aldrich. (2025).[3][4] Safety Data Sheet: Indole-3-carboxaldehyde. Retrieved from

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 5-Chloro-1H-indole-3-carbaldehyde. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from

  • SynQuest Laboratories. (2025).[3][4] Safety Data Sheet: 1H-Indole-3-carboxaldehyde. Retrieved from

Sources

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